2-(Piperazin-1-yl)benzenethiol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperazin-1-ylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHSYALJKNUPHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 2 Piperazin 1 Yl Benzenethiol and Its Chemical Analogues
Precursor Chemistry and Starting Material Utilization
The successful synthesis of the target compound and its analogues is highly dependent on the reactivity and proper utilization of key starting materials. Substituted benzenethiols and halogenated aromatic compounds are fundamental precursors in these synthetic pathways.
Reactivity of Substituted Benzenethiols and Thiophenols in Coupling Reactions
Substituted benzenethiols and thiophenols are crucial precursors in the synthesis of 2-(piperazin-1-yl)benzenethiol and its analogues. Their reactivity in various coupling reactions is a key factor in the formation of the aryl-sulfur bond. Thiophenols can undergo electrochemical oxidative C–H/S–H cross-coupling to form vinyl sulfides. rsc.org This process involves the anodic oxidation of the thiophenol to a sulfur radical, which can then couple with other organic substrates. rsc.org The reactivity of thiophenols is influenced by the substituents on the aromatic ring; for instance, those with halogen atoms or electron-donating groups like methoxy (B1213986) have shown good reactivity in these transformations. rsc.org
Another important reaction of thiophenols is their oxidation to disulfides. This can be achieved through photooxidative coupling, a process that can be an alternative to using potentially harmful metal-containing oxidants. nih.govacs.org The efficiency of this photoreaction can be dependent on the pH and the excitation wavelength, with the reaction proceeding through the interaction of an electronically excited thiolate with a neutral thiol. nih.govacs.org The nature of the substituent on the thiophenol, whether electron-withdrawing or electron-donating, does not prevent the photooxidative coupling, highlighting the versatility of this method. nih.govacs.org
However, the direct participation of thiols in some widely used coupling reactions, such as the Suzuki reaction, can be problematic, often necessitating the use of protecting groups for the thiol functionality. researchgate.net
Application of Substituted Chloro-nitrobenzenes and Related Halogenated Aromatic Compounds in Initial Arylations
Substituted chloro-nitrobenzenes are key starting materials in the synthesis of precursors for this compound. These compounds are utilized in coupling reactions with substituted benzenethiols to form an intermediate, which then undergoes further transformations. acgpubs.org The presence of the nitro group in the chloro-nitrobenzene activates the aromatic ring towards nucleophilic aromatic substitution, facilitating the initial arylation step.
Recent advancements have also focused on the reductive arylation of nitroarenes with chloroarenes to form diarylamines, a transformation that can be catalyzed by palladium complexes under reducing conditions. nih.govresearchgate.net This approach avoids the separate step of reducing the nitroarene to an aniline (B41778) before coupling. researchgate.net The mechanism of such reactions can be complex, involving the in situ reduction of the nitroarene to an azoarene, followed by dual N-arylation and subsequent reductive cleavage of the N-N bond. nih.gov The scope of this methodology has been expanded to include various aryl sulfonates and benzyl (B1604629) acetates as electrophiles for the arylation of nitroarenes. nih.gov
Diverse Synthetic Routes for Piperazine (B1678402) Core Integration
The formation of the piperazine ring and its attachment to the aromatic system are central to the synthesis of the target molecule. Various synthetic strategies have been developed to achieve this, each with its own advantages and specific applications.
Cyclization Reactions Employing Bis(2-chloroethyl)amine (B1207034) Hydrochloride
A common and effective method for constructing the piperazine ring involves the cyclization of an appropriate aniline derivative with bis(2-chloroethyl)amine hydrochloride. acgpubs.orgresearchgate.net In a typical synthesis of a this compound analogue, an aniline intermediate, such as 2-((2,4-Dimethylphenyl)thio)aniline, is reacted with bis(2-chloroethyl)amine hydrochloride in a suitable solvent like N,N-dimethylformamide at elevated temperatures to yield the desired piperazine moiety. acgpubs.org This method is widely applicable for the synthesis of various N-aryl piperazines. researchgate.netgoogle.com The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields. google.com For instance, the synthesis of 1-(2,3-dichlorophenyl) piperazine hydrochloride is achieved by reacting 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine hydrochloride at temperatures between 120-220 °C. google.com
N-Arylation Strategies for Piperazine Ring Formation onto Aromatic Systems
The direct formation of a C-N bond between a pre-existing piperazine ring and an aromatic system is a key strategy for synthesizing N-arylpiperazines. Several methods are available for this transformation, including the Buchwald-Hartwig coupling, the Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. nih.gov Nickel-catalyzed N-arylation of piperazine with aryl chlorides has also been shown to be an effective method, allowing for the selective synthesis of either N-aryl or N,N'-diaryl piperazines. researchgate.net The choice of catalyst and ligand is crucial for achieving high selectivity and yields in these coupling reactions. organic-chemistry.org For instance, a 2,2'-bipyridine (B1663995) liganded nickel catalyst has demonstrated good selectivity for the mono-arylation of piperazine. researchgate.net
Nucleophilic Substitution Reactions Involving Piperazine and Activated Aryl Substrates
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of N-arylpiperazines, particularly when the aromatic substrate is activated by electron-withdrawing groups. nih.gov Piperazine, acting as a nucleophile, can displace a leaving group, typically a halide, from an activated aromatic ring. For example, piperazine reacts with pentafluoropyridine, an activated aryl substrate, to yield a substituted piperazine derivative. researchgate.net The reaction with polyfluoroarenes often occurs selectively at the para-position. mdpi.com This method is also applicable in the synthesis of drug molecules, where piperazine is coupled with activated heterocyclic systems. nih.gov The reaction conditions for SNAr typically involve a base and a suitable solvent, and the reactivity of the aryl substrate is a key determinant of the reaction's success. researchgate.netmdpi.com
Data Tables
Table 1: Reactivity of Substituted Thiophenols in Coupling Reactions
| Thiophenol Substituent | Reaction Type | Product Type | Reactivity/Yield | Reference |
| Cl, Br, F | Electrochemical C-H/S-H Coupling | Vinyl Sulfides | Good (76-89% yields) | rsc.org |
| Me, OMe | Electrochemical C-H/S-H Coupling | Vinyl Sulfides | Good | rsc.org |
| NO₂, COOH, Cl, OCH₃ | Photooxidative Coupling | Disulfides | High (e.g., 81% for p-nitrothiophenol) | nih.govacs.org |
| General | Suzuki Coupling | Biaryls | Problematic without protecting group | researchgate.net |
Table 2: Synthetic Routes for Piperazine Core Integration
| Method | Key Reagents | Intermediate/Product | Key Features | Reference |
| Cyclization | Aniline derivative, Bis(2-chloroethyl)amine hydrochloride | N-Arylpiperazine | Widely applicable, high temperatures often required | acgpubs.orgresearchgate.netgoogle.com |
| N-Arylation | Piperazine, Aryl halide | N-Arylpiperazine | Requires catalyst (e.g., Pd, Ni, Cu) | nih.govresearchgate.net |
| Nucleophilic Substitution | Piperazine, Activated aryl halide | N-Arylpiperazine | Effective for electron-deficient aromatics | nih.govresearchgate.netmdpi.com |
Aminomethylation and Mannich Base Condensation for Piperazine Functionalization
Aminomethylation and Mannich base condensation reactions are pivotal in the functionalization of the piperazine ring. The Mannich reaction, a three-component condensation, typically involves an active hydrogen-containing compound, formaldehyde (B43269), and a secondary amine like piperazine. This reaction provides a versatile route to introduce a piperazinomethyl group onto various scaffolds.
In the context of synthesizing analogs of this compound, a Mannich base condensation could be envisioned where a suitable precursor is reacted with piperazine and formaldehyde. For instance, substituted piperazine derivatives can be prepared by reacting monosubstituted piperazine with formaldehyde and a compound containing an active hydrogen, such as benzotriazole. This intermediate can then be reacted with an appropriate Grignard reagent to yield the desired disubstituted piperazine. This approach highlights the utility of Mannich base chemistry in elaborating the piperazine structure.
Directed Synthesis of the this compound Core
The direct synthesis of the this compound core requires careful planning of the reaction sequence to ensure the correct placement of the piperazine and thiol groups on the benzene (B151609) ring.
Multi-step syntheses are often necessary for constructing complex molecules like this compound. A common strategy involves the initial synthesis of a substituted aniline precursor, followed by the introduction of the thiol group. For example, the synthesis of N-arylpiperazines can be achieved through methods like the Buchwald-Hartwig amination, Ullmann-Goldberg reaction, or nucleophilic aromatic substitution (SNAr) on an electron-deficient aromatic ring. nih.gov The choice of reaction often depends on the specific substrates and the desired scale of the synthesis. nih.gov
Optimization of the reaction sequence is crucial for maximizing yield and minimizing side products. For instance, in the synthesis of the antidepressant vortioxetine, which contains a 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine core, the process involves the reaction of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate with 2,4-dimethylthiophenol in the presence of a palladium catalyst, followed by deprotection. google.com The optimization of catalyst, ligand, base, and solvent is critical for the efficiency of such cross-coupling reactions. nih.gov Continuous flow chemistry is also emerging as a powerful tool for optimizing multi-step syntheses by allowing for rapid variation of reaction parameters and efficient in-line purification. nih.govsyrris.jp
A key step in many synthetic routes to amino-substituted benzenethiols is the reduction of a nitro group. The nitration of an aromatic ring followed by reduction is a classic and widely used method for introducing an amino group. beilstein-journals.org For nitro-substituted precursors of this compound, various reducing agents can be employed.
Common methods for the reduction of aromatic nitro compounds to the corresponding anilines include catalytic hydrogenation using catalysts like Raney nickel or platinum on carbon. wikipedia.orgyoutube.com Another effective method is the use of metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. youtube.comyoutube.com The choice of reducing agent is often dictated by the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions. youtube.com For instance, if a molecule contains a double or triple bond, a more selective reducing agent might be necessary to avoid unwanted hydrogenation. youtube.com Metal-free reduction methods, such as the use of trichlorosilane, offer a mild and inexpensive alternative. beilstein-journals.org
A plausible synthetic route to 2-aminobenzenethiols involves the reaction of a halonitrobenzene with sodium polysulfide to form a bis-(o-nitrophenyl) disulfide, which is then reduced. ijcrt.org The reduction step simultaneously converts the nitro groups to amino groups and cleaves the disulfide bond to yield the desired 2-aminobenzenethiol. ijcrt.org However, this method is not suitable for preparing nitro-substituted 2-aminobenzenethiols as the nitro group would also be reduced. ijcrt.org
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Conditions | Selectivity Notes |
| H2 / Raney Ni or Pt/C | Catalytic hydrogenation | Can reduce other unsaturated groups |
| Fe / HCl or Acetic Acid | Metal in acid | Generally selective for the nitro group |
| SnCl2 / HCl | Metal salt in acid | Can be used for selective reductions |
| HSiCl3 / Tertiary Amine | Metal-free | Mild and inexpensive |
| Zn / Acetic Acid or HCl | Metal in acid | Effective for disulfide cleavage and nitro reduction |
The formation of the thiol group in this compound can be accomplished through the cleavage of a disulfide bond. Disulfides can serve as stable precursors that are converted to the corresponding thiols in the final steps of a synthesis. The synthesis of sulfur-containing piperazine derivatives can be achieved by reacting disulfides with a piperazine-containing intermediate. nih.gov
The cleavage of the S-S bond in a disulfide can be achieved using various reducing agents. A common laboratory method involves the use of zinc dust in an acidic medium. ijcrt.org This method is particularly useful when the disulfide also contains reducible groups like nitro substituents, as both transformations can occur in a single step. ijcrt.org Thiol-disulfide exchange reactions, where a thiol reacts with a disulfide to form a new disulfide and a new thiol, are also a fundamental process in the chemistry of sulfur-containing compounds. researchgate.net
For example, a synthetic strategy could involve the preparation of a bis-(2-(piperazin-1-yl)phenyl) disulfide intermediate. This intermediate could then be reduced to yield two molecules of the target this compound. This approach offers the advantage of handling a more stable disulfide precursor until the final deprotection step.
Advanced Synthetic Techniques and Reaction Condition Optimization
Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods.
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. wjpmr.comunibo.it In the synthesis of piperazine derivatives, several green approaches have been explored.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.comscipublications.comnih.gov Reactions that typically require several hours of conventional heating can often be completed in minutes under microwave irradiation, leading to significant energy savings and often improved yields. mdpi.comnih.gov The synthesis of monosubstituted piperazine derivatives has been shown to be significantly faster with microwave assistance compared to conventional heating. mdpi.com
The use of water as a solvent is another key aspect of green chemistry. rsc.org Catalytic reactions in aqueous media are highly desirable as they avoid the use of volatile and often toxic organic solvents. scispace.com The synthesis of benzothiazole-2-thiols, which are structurally related to benzenethiols, has been successfully carried out in water, demonstrating the feasibility of aqueous-phase synthesis for sulfur-containing aromatic compounds. rsc.org
Table 2: Comparison of Conventional and Green Synthetic Methods
| Method | Advantages | Disadvantages |
| Conventional Heating | Well-established procedures | Long reaction times, high energy consumption |
| Microwave Irradiation | Rapid reaction rates, improved yields, energy efficient. mdpi.comnih.gov | Requires specialized equipment |
| Organic Solvents | Good solubility for many reactants | Often toxic, volatile, and difficult to dispose of |
| Aqueous Medium | Environmentally benign, inexpensive, non-flammable | Limited solubility for non-polar reactants |
Base-Assisted Reactions and Solvent System Selection
The synthesis of this compound and its analogues often involves nucleophilic substitution or coupling reactions where the selection of an appropriate base and solvent system is critical for reaction efficiency and yield. The base serves to deprotonate a nucleophile, typically an amine or thiol, increasing its reactivity, while the solvent influences reactant solubility, reaction rate, and the stability of intermediates.
In the synthesis of piperazine derivatives, a variety of bases are employed depending on the specific reaction. For N-arylation of piperazine with a suitable aryl halide, inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. acgpubs.orggoogle.com For instance, the reaction of piperazine with 1-fluoro-2-nitrobenzene (B31998) can be effectively carried out in the presence of K₂CO₃. google.com Stronger bases such as sodium hydride (NaH) are utilized when a less acidic N-H bond needs to be deprotonated, for example, in the alkylation of a pre-formed piperazine derivative. acgpubs.org The choice of base can significantly impact the reaction's outcome; for example, in palladium-catalyzed aminations, sodium tert-butoxide (t-BuONa) is a frequently used strong, non-nucleophilic base. acs.orguwindsor.ca
The solvent system is selected to ensure the solubility of reactants and reagents and to facilitate the desired reaction pathway. Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are frequently chosen for these types of syntheses. acgpubs.orggoogle.com DMF is a common solvent for reactions involving bases like potassium carbonate, providing a suitable medium for the N-arylation of piperazine. acgpubs.orggoogle.com THF is often used with stronger bases like NaH. acgpubs.org In some cases, protic solvents like ethanol (B145695) can be employed, particularly in greener synthetic approaches. nih.gov The selection of the solvent can also be influenced by the reaction temperature, with higher-boiling point solvents like DMF being suitable for reactions requiring elevated temperatures. rsc.org
The interplay between the base and solvent is crucial. A strong base like t-BuONa in a non-polar solvent like toluene (B28343) is a common combination for Buchwald-Hartwig amination reactions. uwindsor.ca The effectiveness of the base can be modulated by the solvent's ability to solvate the resulting ions.
Table 1: Examples of Base and Solvent Systems in Analogous Syntheses
| Reactants | Base | Solvent | Temperature | Purpose |
|---|---|---|---|---|
| Piperazine and 1-fluoro-2-nitrobenzene | K₂CO₃ | DMF | 50 °C | N-arylation of piperazine. google.com |
| 1-(2-(2,4-Dimethylphenylthio)phenyl)piperazine and Alkyl Halide | NaH | THF | 0 °C to RT | N-alkylation of a substituted piperazine. acgpubs.org |
| 2-Bromopyridine, Phenols, and DABCO | Cs₂CO₃ | DMF | 140 °C | DABCO ring opening and subsequent coupling. rsc.org |
| Aryl Halides and Amines (General) | t-BuONa | Toluene | 80-110 °C | Palladium-catalyzed C-N bond formation. uwindsor.ca |
Palladium-Catalyzed Coupling Reactions in Analogous Aromatic C-N/C-S Bond Formations
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, which are the key linkages in this compound. These reactions offer a direct route to structurally diverse aromatic amines and thioethers under relatively mild conditions. acs.orgrsc.org
The Buchwald-Hartwig amination is a cornerstone of palladium-catalyzed C-N bond formation, enabling the coupling of amines with aryl halides or pseudohalides. acs.orguwindsor.ca This reaction is instrumental in synthesizing arylpiperazine moieties. The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst. rsc.org The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective at promoting the key steps of the catalytic cycle. rsc.orgnih.gov
Similarly, palladium-catalyzed C-S bond formation provides an efficient route to aryl thioethers. rsc.orgnih.gov This transformation couples thiols with aryl halides and has become a popular synthetic method. acs.org The mechanism is analogous to C-N coupling, involving oxidative addition, formation of a palladium thiolate complex, and reductive elimination. researchgate.net A significant challenge in C-S coupling is the potential for catalyst deactivation, as thiols can strongly bind to palladium centers. nih.gov Research has shown that using monophosphine ligands, contrary to earlier beliefs that favored chelating bisphosphine ligands, can lead to more effective catalysis at lower temperatures with soluble bases. nih.govacs.org
The scope of these reactions is broad, accommodating a wide range of functional groups on both the aromatic partner and the amine or thiol. acs.orgnih.gov This tolerance is crucial for the synthesis of complex molecules. For instance, palladium catalysis allows for the coupling of various aryl halides with piperazine, even in hindered positions, to form the desired C-N bond. acs.org Likewise, both electron-rich and electron-deficient thiols can be effectively arylated. nih.gov
Table 2: Components of Palladium-Catalyzed C-N/C-S Coupling Systems
| Component | Function | Examples |
|---|---|---|
| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂, BippyPhos/[Pd(cinnamyl)Cl]₂. rsc.org |
| Ligand | Stabilizes the catalyst, modulates reactivity and steric environment. | P(o-tolyl)₃, BINAP, Xantphos, Monophosphine ligands (e.g., t-Bu₃P). rsc.orgnih.gov |
| Base | Deprotonates the amine or thiol nucleophile. | NaO-t-Bu, Cs₂CO₃, K₃PO₄. acs.orguwindsor.ca |
| Substrates | Coupling partners. | Aryl bromides, aryl chlorides, aryl triflates; Piperazine, benzenethiol (B1682325). acs.org |
| Solvent | Reaction medium. | Toluene, Dioxane, DMF. uwindsor.ca |
Control of Regioselectivity and Yield Enhancement in Target Compound Formation
Achieving high regioselectivity and maximizing the yield are paramount in the synthesis of a specific isomer like this compound. Regioselectivity, the control of the position of bond formation on the aromatic ring, is dictated by the inherent electronic and steric properties of the substrates and the reaction mechanism.
In the context of forming the "2-" substituted pattern (ortho-substitution), the synthetic strategy must overcome the statistical and electronic biases that might favor other isomers. For instance, in electrophilic aromatic substitution (EAS) reactions, the directing effects of substituents already on the benzene ring determine the position of incoming groups. rsc.orgyoutube.com However, for building the target compound, nucleophilic aromatic substitution (SNAAr) or metal-catalyzed cross-coupling reactions are more common.
In SNAAr reactions, the regioselectivity is controlled by the position of a leaving group (like a halogen) and the presence of an electron-withdrawing group (like a nitro group) ortho or para to it, which activates the ring for nucleophilic attack. For example, the synthesis of 1-(2-nitrophenyl)piperazine (B181537) from 1-fluoro-2-nitrobenzene and piperazine proceeds with high regioselectivity because the fluorine atom is activated by the ortho-nitro group. google.com Subsequent reduction of the nitro group and introduction of the thiol would lead to the desired 2-substituted pattern.
In palladium-catalyzed cross-coupling reactions, the regioselectivity is predetermined by the position of the halide on the aromatic substrate. rsc.org To synthesize this compound, one would start with a 1,2-disubstituted benzene, such as 2-bromochlorobenzene or 2-bromoiodobenzene. The challenge then becomes achieving selective reaction at one of the halide positions. The differential reactivity of halogens in palladium catalysis (I > Br > Cl) can be exploited to control the sequence of C-N and C-S bond formations, thereby ensuring the correct regiochemistry.
Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Elucidating Molecular Proton Environments and Connectivity
Proton NMR (¹H NMR) analysis of 2-(Piperazin-1-yl)benzenethiol allows for the identification and mapping of all proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzenethiol (B1682325) ring and the aliphatic protons of the piperazine (B1678402) moiety.
The aromatic region typically displays complex multiplets for the four protons on the ortho-disubstituted benzene (B151609) ring, expected between δ 6.8 and 7.5 ppm. The piperazine ring shows two distinct sets of signals for its eight protons. The four protons on the nitrogen atom adjacent to the phenyl ring (N1) and the four on the secondary amine nitrogen (N4) are chemically non-equivalent, typically appearing as multiplets in the δ 2.5–3.8 ppm range. mdpi.commdpi.combeilstein-journals.orgmdpi.comorientjchem.org A broad singlet corresponding to the piperazine N-H proton is also anticipated, with its chemical shift being concentration and solvent-dependent. Furthermore, a characteristic singlet for the thiol (S-H) proton is expected, generally appearing between δ 3.0 and 4.0 ppm. rsc.org
The specific chemical shifts and coupling constants provide definitive information on the substitution pattern and the connectivity between the benzenethiol and piperazine fragments.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (Ar-H) | 6.8 - 7.5 | Multiplet (m) | 4H |
| Thiol (S-H) | 3.0 - 4.0 | Singlet (s) | 1H |
| Piperazine (-CH₂-N-Ar) | 3.0 - 3.8 | Multiplet (m) | 4H |
| Piperazine (-CH₂-NH) | 2.5 - 3.2 | Multiplet (m) | 4H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) complements the ¹H NMR data by providing a detailed map of the carbon framework. Due to the wide chemical shift range of ¹³C NMR, a distinct signal is typically observed for each unique carbon atom in the molecule, preventing the signal overlap often seen in proton spectra. libretexts.org
For this compound, eight distinct signals are expected. The six carbons of the aromatic ring resonate in the downfield region (δ 115–155 ppm). The carbon atom bonded to the piperazine nitrogen (C-N) is expected at the lower end of this range (around δ 150 ppm), while the carbon bonded to the sulfur atom (C-S) is anticipated near δ 130 ppm. The remaining four aromatic carbons produce signals between δ 115 and 130 ppm. libretexts.orgrsc.org The two chemically non-equivalent pairs of methylene (B1212753) carbons in the piperazine ring are expected to appear in the aliphatic region, typically between δ 45 and 55 ppm. beilstein-journals.orgorientjchem.orgnih.gov
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ ppm) |
|---|---|
| Aromatic (C-N) | 148 - 155 |
| Aromatic (C-S) | 128 - 135 |
| Aromatic (C-H) | 115 - 130 |
| Piperazine (-CH₂-N-Ar) | 50 - 55 |
Solid-State NMR Techniques (¹³C CP/MAS, ¹⁵N CP/MAS) for Probing Solid-State Conformation and Protonation States
While solution-state NMR describes the molecule in a dynamic, averaged state, solid-state NMR (ssNMR) provides critical information about the structure, conformation, and intermolecular interactions in the crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are essential for obtaining high-resolution spectra from solid samples. mdpi.com
¹³C CP/MAS NMR would be employed to analyze the carbon skeleton in the solid phase. The appearance of more than the expected eight carbon signals could indicate the presence of multiple, crystallographically distinct molecules in the asymmetric unit of the crystal lattice or the existence of different polymorphs (crystal forms). mdpi.com
¹⁵N CP/MAS NMR is a particularly powerful tool for this molecule, as it directly probes the nitrogen environments of the piperazine ring. The ¹⁵N chemical shift is highly sensitive to the local electronic environment, including hybridization and protonation state. mdpi.com This technique can definitively determine if the piperazine nitrogen exists in a neutral state or if it is protonated, for instance, in the form of a hydrochloride salt. Such protonation events cause significant downfield shifts in the ¹⁵N spectrum, providing unambiguous evidence of the acid-base character in the solid state. mdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecular bonds. It is exceptionally useful for identifying functional groups and providing a molecular "fingerprint."
Fourier-Transform Infrared (FT-IR) Spectroscopy for Diagnostic Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds. The resulting spectrum provides a reliable method for identifying key functional groups.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A weak but sharp band for the S-H stretch is anticipated around 2550-2600 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperazine ring typically appears as a medium band in the 3200-3400 cm⁻¹ region. niscpr.res.in Aliphatic C-H stretching from the piperazine CH₂ groups is expected just below 3000 cm⁻¹, while aromatic C-H stretching occurs just above 3000 cm⁻¹. researchgate.netuc.edu The fingerprint region (below 1500 cm⁻¹) contains a wealth of structural information, including C-N and C-S stretching vibrations and aromatic ring bending modes. researchgate.netspecac.com A strong absorption around 740-770 cm⁻¹ would be indicative of the ortho-disubstitution pattern on the benzene ring.
Table 3: Diagnostic FT-IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Piperazine Amine | 3200 - 3400 | Medium |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |
| C-H Stretch | Piperazine (CH₂) | 2800 - 2950 | Medium-Strong |
| S-H Stretch | Thiol | 2550 - 2600 | Weak |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |
| C-N Stretch | Amine | 1100 - 1300 | Medium-Strong |
| C-H OOP Bending | ortho-disubstituted | 740 - 770 | Strong |
Fourier-Transform Raman Spectroscopy for Complementary Vibrational Mode Analysis
FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. libretexts.org
Table 4: Prominent FT-Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| S-H Stretch | Thiol | 2550 - 2600 | Medium |
| C=C Stretch | Aromatic Ring | 1570 - 1600 | Strong |
| Ring Breathing | Aromatic Ring | ~1000 | Very Strong |
| C-S Stretch | Thiol | 600 - 800 | Medium-Strong |
| C-H Stretch | Aromatic/Aliphatic | 2800 - 3100 | Strong |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Piperazine |
| Benzenethiol |
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is an essential technique for confirming the molecular weight and investigating the fragmentation of this compound. The compound has a molecular formula of C₁₀H₁₄N₂S and a molecular weight of 194.30 g/mol . bldpharm.com In mass spectral analysis, the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) is a key identifier.
The fragmentation pattern of piperazine-containing compounds is well-documented and typically involves cleavages within the piperazine ring. researchgate.netlibretexts.org For aromatic piperazine derivatives, characteristic fragmentation includes the loss of portions of the piperazine ring. researchgate.net While a specific mass spectrum for this compound is not detailed in the provided results, analysis of similar structures, such as N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, shows fragmentation patterns that help in structural elucidation. orientjchem.org The fragmentation of benzenethiol itself under electron ionization shows a prominent molecular ion peak. nist.gov For substituted tetrazoles with an allyl group, fragmentation often involves the cleavage of the bond connecting the allyl group to the ring. nih.gov This suggests that for this compound, a likely fragmentation pathway would involve the cleavage of the C-N bond between the phenyl and piperazine rings or fragmentation within the piperazine ring itself.
Table 1: Mass Spectrometry Data for this compound and Related Structures
| Compound/Fragment | Molecular Formula | Molecular Weight ( g/mol ) | Observed m/z | Ion Type |
| This compound | C₁₀H₁₄N₂S | 194.30 | - | - |
| N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | C₁₄H₂₁N₃O | 247.17 | 247.11 | [M+H]⁺ |
| 1-(4-bromobenzyl)piperazin-1-yl)-N-(2,6-dimethylphenyl) acetamide | C₂₁H₂₆BrN₃O | 415.13 | 416.68 | [M+1]⁺ |
| N-(2,6-dimethylphenyl)-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)acetamide | C₂₁H₂₇N₃O₄S | 417.17 | 418.25 | [M+1]⁺ |
X-ray Diffraction Analysis for Atomic-Level Structural Architecture
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule. aps.org For derivatives of this compound, SCXRD studies reveal key structural features. In many piperazine derivatives, the piperazine ring adopts a chair conformation. rsc.orgresearchgate.netscielo.org.za For instance, in the crystal structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, the central piperazine ring is in an almost perfect chair conformation. researchgate.net Similarly, the piperazine ring in N-[(4-arylpiperazin-1-yl)-alkyl]2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives also adopts a chair conformation. researchgate.net
The way molecules pack in a crystal is governed by intermolecular interactions, with hydrogen bonding being a particularly significant force. rsc.org The presence of N-H and S-H groups in this compound makes it capable of forming hydrogen bonds. In the crystal structures of related piperazine compounds, a variety of hydrogen bonds, such as N-H···O and C-H···O, are observed, which link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.netnih.goviucr.org
For example, in 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, a combination of C-H···O and C-H···π(arene) hydrogen bonds creates a three-dimensional framework. researchgate.net Weak C-H···π interactions are also frequently observed, adding further stability to the crystal packing. researchgate.netscirp.org The analysis of Hirshfeld surfaces can provide detailed insights into these intermolecular contacts. rsc.orgscirp.org In the absence of strong hydrogen bond donors, weaker interactions like C-H···O and π-π stacking interactions become dominant in directing the supramolecular architecture. researchgate.netresearchgate.net
Table 2: Hydrogen Bonding and Intermolecular Interactions in Piperazine Derivatives
| Compound | Hydrogen Bond Type(s) | Supramolecular Motif |
| 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine | C-H···O, C-H···π(arene), N···I | 3D Framework |
| 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid | O-H···O, C-H···O | Dimer, Zigzag chains |
| N-benzyl-3-spiro-succinimides | C-H···O | Supramolecular synthons |
| 1-(2-fluorobenzoyl)-4-(2-methoxyphenyl)piperazine | C-H···O | Chains |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Assessment
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. miami.edusiyavula.com Aromatic compounds like this compound are expected to show absorption bands corresponding to π-π* transitions of the benzene ring and n-π* transitions involving the heteroatoms (N, S). units.itnih.gov The absorption spectrum of benzenethiol shows a maximum at 236 nm. units.it For derivatives, the position and intensity of these bands can be influenced by substituents.
The solvent environment can significantly affect the absorption and emission spectra, a phenomenon known as solvatochromism. mdpi.comresearchgate.net For example, a benzanthrone (B145504) dye with a piperazine substituent exhibits a bathochromic (red) shift of its absorption maximum from 426 nm in hexane (B92381) to 457 nm in DMSO. mdpi.com Similarly, its luminescence maximum shifts bathochromically by 68 nm when moving from benzene to ethanol (B145695). mdpi.com This sensitivity to solvent polarity arises from differential stabilization of the ground and excited states of the molecule.
While the parent compound may not be strongly luminescent, the this compound scaffold is a useful component in the design of fluorescent probes. nih.gov The fluorescence of molecules containing a piperazine unit can often be quenched through a process called photoinduced electron transfer (PET). researchgate.net However, this quenching can be modulated by structural modifications or by interaction with analytes, leading to a "turn-on" fluorescence response.
For instance, naphthalimide derivatives with a piperazine substituent can act as pH sensors; protonation of the piperazine nitrogen stops the PET process and leads to a significant increase in fluorescence intensity. researchgate.net Similarly, ferrocene-naphthalimide dyads with a piperazine linker can act as dual-mode molecular switches, where the fluorescence is switched off by PET but can be turned on by oxidation of the ferrocene (B1249389) unit or protonation of the piperazine. researchgate.net The emission color of such compounds can also be tuned by altering the π-conjugated system. rsc.org For example, naphtho[2,3-d]thiazole-4,9-diones with a piperazine group exhibit a significant bathochromic shift and orange-red fluorescence in polar solvents. mdpi.com
Table 3: Photophysical Properties of Piperazine-Containing Dyes
| Compound Class | Absorption Maxima (nm) | Emission Maxima (nm) | Key Feature |
| Benzanthrone-piperazine dye | 426-457 | - | Solvatochromism |
| Naphthalimide-piperazine | - | ~525 | pH-dependent fluorescence |
| Naphtho[2,3-d]thiazole-4,9-dione-piperazine | - | >600 (in polar solvents) | Solvatochromic fluorescence |
| Triarylborane-piperazine chromophore | - | Tunable (blue to pink) | Tunable emission |
Computational Chemistry and Advanced Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(Piperazin-1-yl)benzenethiol. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p) or 6-31G(d,p), to solve the Kohn-Sham equations for the molecule. dntb.gov.uatjpr.orgresearchgate.nettandfonline.comacs.orgtandfonline.com
The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable conformation. acs.orgcnr.it For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles. The piperazine (B1678402) ring can exist in several conformations, such as chair, boat, and twist-boat. Theoretical studies have shown that for similar heterocyclic systems, the chair conformation is often the most stable. acs.org A potential energy surface scan can be performed by systematically changing a specific dihedral angle to identify the most stable conformer, which corresponds to the global minimum on the energy profile. researchgate.net The optimized geometry provides the foundation for all subsequent calculations. For instance, in a related piperazine derivative, the chair axial trans conformer was identified as the most stable among 12 possibilities. acs.org
Table 1: Representative Calculated Geometrical Parameters for a Phenylpiperazine Moiety This table is illustrative and based on general findings for phenylpiperazine derivatives. Actual values for this compound would require specific calculations.
| Parameter | Calculated Value (Å or °) | Experimental (XRD) Value (Å or °) |
|---|---|---|
| C-N (piperazine) | 1.459 | 1.459 |
| C-C (piperazine) | 1.527 | 1.527 |
| C-N-C (angle) | 110.5 | - |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. scispace.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. scispace.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity, lower kinetic stability, and easier charge transfer. scispace.com
For molecules containing a phenylpiperazine moiety, the HOMO is often localized on the benzene (B151609) rings, indicating these are the primary sites for electrophilic attack. tjpr.org The LUMO, conversely, might be centered on other parts of the molecule. tjpr.org In the case of this compound, the thiol group would also significantly influence the electronic distribution. DFT calculations can precisely map the electron density of these orbitals. For a similar compound, the calculated HOMO and LUMO energies were -0.17944 eV and -0.09162 eV, respectively, resulting in a small energy gap of 0.08782 eV, indicating high reactivity. tjpr.org
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters This table presents hypothetical data for this compound based on typical values for similar compounds.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.629 |
| ELUMO | -2.053 |
| Energy Gap (ΔE) | 3.576 |
Computational methods can simulate the infrared (IR) and Raman spectra of this compound. acs.orgarxiv.orguzh.ch By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. arxiv.org This simulated spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. mdpi.com For instance, the characteristic C-H stretching vibrations in aromatic rings typically appear in the 3100-3000 cm⁻¹ region. mdpi.com The C-S stretching frequency would be of particular interest in confirming the structure of this compound. Discrepancies between the calculated and experimental spectra can often be resolved by scaling the theoretical frequencies. The Vibrational Energy Distribution Analysis (VEDA) can be used to provide a detailed assignment of each vibrational mode. mdpi.com
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.netchemrxiv.org This is invaluable for predicting how the molecule will interact with other chemical species. researchgate.net Electron-rich regions, typically colored red or yellow, indicate likely sites for electrophilic attack, while electron-poor regions, colored blue, are susceptible to nucleophilic attack. nih.govacs.org For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the piperazine ring and the sulfur atom of the thiol group, indicating these are potential sites for hydrogen bonding and interaction with electrophiles. nih.gov The hydrogen atoms, particularly the one on the thiol group, would exhibit a positive potential. bhu.ac.in
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited states of molecules and simulating their electronic absorption spectra (UV-Vis spectra). aps.orgmpg.deuci.edu By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). respectprogram.org These theoretical predictions can be compared with experimental UV-Vis spectra to understand the electronic transitions involved. dntb.gov.ua For this compound, TD-DFT calculations could identify the transitions responsible for its absorption bands, likely involving π → π* transitions within the benzene ring and n → π* transitions involving the heteroatoms. beilstein-journals.org
Quantum Theory of Atoms in Molecules (QTAIM) for Detailed Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the chemical bonding and structure of a molecule based on the topology of its electron density (ρ(r)). researchgate.netuni-rostock.de This method defines atoms as regions of space and characterizes the bonds between them by locating critical points in the electron density field. uni-rostock.deorientjchem.org
For this compound, a QTAIM analysis would identify the bond critical points (BCPs) for all covalent bonds, such as the C-S, C-N, C-C, and C-H bonds. The properties at these BCPs, including the electron density (ρ(r)BCP) and its Laplacian (∇²ρ(r)BCP), provide quantitative measures of bond strength and type. For instance, a high ρ(r)BCP and a negative ∇²ρ(r)BCP are characteristic of a shared (covalent) interaction.
Furthermore, QTAIM is exceptionally useful for identifying and characterizing weaker non-covalent interactions, which are crucial for understanding the conformational preferences and intermolecular associations of the molecule. researchgate.net This could include potential intramolecular hydrogen bonds between the thiol hydrogen and the piperazine nitrogen, or intermolecular interactions in a condensed phase. The presence of such an interaction would be confirmed by a bond path linking the two atoms and specific topological properties at the corresponding BCP. orientjchem.org
Modeling of Solvent Effects in Theoretical Calculations (e.g., Conductor-like Polarizable Continuum Model (CPCM))
The properties of a molecule can be significantly influenced by its environment, particularly in a solvent. The Conductor-like Polarizable Continuum Model (CPCM) is a widely used implicit solvation method in computational chemistry to account for these effects. wikipedia.orgnih.gov This model places the solute molecule within a cavity in a continuous dielectric medium that represents the solvent. faccts.de The solute polarizes the dielectric, which in turn creates a reaction field that interacts with the solute's electron density, a process that is solved self-consistently. q-chem.com
Applying the CPCM method to this compound allows for the calculation of its properties, such as geometric structure, energy, and spectroscopic parameters, in various solvents. inorgchemres.org By specifying the dielectric constant of a particular solvent (e.g., water, ethanol (B145695), DMSO), one can simulate how the molecule's dipole moment and conformational equilibrium might change compared to the gas phase. conicet.gov.ar This is crucial for accurately predicting reaction pathways or UV-Vis spectra, as these are often recorded in solution. nih.gov The free energy of solvation, a key output of CPCM calculations, is composed of electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.org
Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts using the Gauge-Invariant Atomic Orbital (GIAO) Method
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for molecular structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a robust theoretical approach for the ab initio calculation of NMR chemical shifts. researchgate.net This method, typically used in conjunction with Density Functional Theory (DFT), computes the nuclear magnetic shielding tensors for each atom in a molecule. researchgate.net The calculated absolute shieldings are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).
For this compound, GIAO calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. researchgate.net These theoretical predictions are invaluable for assigning peaks in an experimental spectrum, especially for complex molecules where signals may overlap. Discrepancies between calculated and experimental shifts can also point to specific structural features not captured in the computational model, such as strong solvent effects or dynamic processes like conformational changes of the piperazine ring. beilstein-journals.orglibretexts.org The accuracy of GIAO calculations allows for the confident differentiation between potential isomers or conformers.
To illustrate the type of data generated, the table below shows a hypothetical comparison of experimental and GIAO-calculated ¹³C NMR shifts for a related piperazine derivative.
| Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C2' | 150.1 | 151.5 |
| C1' | 135.8 | 136.3 |
| C6' | 129.5 | 130.0 |
| C4' | 128.0 | 128.8 |
| C5' | 127.1 | 126.9 |
| C3' | 126.5 | 126.0 |
| C2, C6 (Pip) | 52.5 | 52.5 |
| C3, C5 (Pip) | 51.7 | 51.7 |
| Note: Data is illustrative and based on values for similar structures found in the literature. mdpi.com |
Thermodynamic Property Calculations at Varying Temperatures (e.g., Standard Heat Capacities, Entropies, Enthalpy Changes)
Computational chemistry allows for the determination of key thermodynamic properties of a molecule as a function of temperature. These calculations are typically based on the vibrational frequencies obtained from a DFT frequency analysis. Using statistical mechanics principles, properties such as standard heat capacity (C°p), entropy (S°), and enthalpy changes (H° - H°₀) can be calculated.
The table below presents sample thermodynamic data that would be generated for the compound across a range of temperatures.
| Temperature (K) | C°p (J mol⁻¹ K⁻¹) | S° (J mol⁻¹ K⁻¹) | (H° - H°₀) (kJ mol⁻¹) |
| 298.15 | 245.8 | 410.5 | 45.2 |
| 400.00 | 315.2 | 490.8 | 73.6 |
| 500.00 | 370.1 | 565.3 | 108.7 |
| 600.00 | 415.6 | 635.1 | 148.1 |
| Note: Values are hypothetical, illustrating the output of thermodynamic calculations based on principles described in the cited literature. |
Assessment of Nonlinear Optical (NLO) Properties, including First-Order Hyperpolarizability
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. mdpi.com Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of molecules. acs.org The key parameter for second-order NLO response is the first-order hyperpolarizability (β). researchgate.net Molecules with large β values often feature π-conjugated systems and electron donor-acceptor groups, which facilitate intramolecular charge transfer upon excitation. nih.gov
In this compound, the phenyl ring acts as a π-system, while the thiol group (-SH) and the piperazine moiety can function as electron-donating or -withdrawing groups. A computational assessment would involve calculating the components of the polarizability (α) and the first-order hyperpolarizability (β) tensors. physchemres.orgphyschemres.org The total (or static) first-order hyperpolarizability (β_tot) is then derived from these components. A large calculated β_tot value would suggest that this compound or its derivatives could be promising candidates for NLO applications. mdpi.com
The table below shows representative NLO properties calculated for piperazine-based molecules, demonstrating the data obtained from such an analysis.
| Property | Calculated Value (a.u.) | Calculated Value (esu) |
| Dipole Moment (μ) | 2.15 | 2.15 x 10⁻¹⁸ |
| Mean Polarizability (α) | 165.3 | 24.5 x 10⁻²⁴ |
| Total First Hyperpolarizability (β_tot) | 850.7 | 7.34 x 10⁻³⁰ |
| Note: Values are illustrative, based on calculations for NLO-active piperazine derivatives. mdpi.comphyschemres.org 1 a.u. of hyperpolarizability ≈ 8.6393 x 10⁻³³ esu. |
Computational Molecular Docking Studies for Ligand-Target Interaction Prediction (Methodology Focus)
Computational molecular docking is a technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. ijpsonline.com This methodology is central to rational drug design and lead optimization.
The docking process involves two main steps:
Conformational Sampling: The algorithm explores a wide range of possible conformations of the ligand within the target's binding site, as well as potential rotations and translations of the ligand as a whole.
Scoring: A scoring function is used to estimate the binding affinity for each generated pose. This function approximates the free energy of binding, rewarding favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) and penalizing unfavorable ones (e.g., steric clashes). researchgate.net
For this compound, a docking study would begin by obtaining the 3D crystal structure of a relevant biological target (e.g., a kinase, a receptor, or an enzyme like cyclooxygenase ijpsonline.comresearchgate.net). The compound would then be docked into the defined active site. The results would be a set of predicted binding poses, ranked by their docking scores. Analysis of the top-ranked pose would reveal key intermolecular interactions, such as hydrogen bonds between the piperazine nitrogens or the thiol group and amino acid residues in the protein, or π-stacking interactions with the benzene ring. researchgate.netorientjchem.org These studies provide a structural hypothesis for the molecule's mechanism of action and can guide the synthesis of more potent derivatives.
Coordination Chemistry of 2 Piperazin 1 Yl Benzenethiol and Its Chemical Analogues
Ligand Design Principles for Metal Ion Complexation
The design of ligands for specific metal ion complexation is a foundational aspect of coordination chemistry. The structural and electronic characteristics of 2-(Piperazin-1-yl)benzenethiol make it an intriguing candidate for creating tailored metal complexes. The strategic placement of its donor atoms allows for predictable coordination behavior and the formation of stable chelates.
Role of Thiol and Piperazine (B1678402) Nitrogen Atoms as Potential Multi-dentate Donor Sites
The this compound scaffold incorporates three potential donor sites: the sulfur atom of the thiol group and the two nitrogen atoms of the piperazine ring. iucr.orgnajah.edu This arrangement allows the molecule to function as a multi-dentate ligand, capable of binding to a metal center through multiple atoms simultaneously.
The thiol group (-SH) provides a soft sulfur donor atom, which typically forms strong covalent bonds with soft or borderline metal ions. iucr.orgacs.org The piperazine moiety contains two nitrogen atoms, which are harder donor sites compared to the thiol sulfur. biointerfaceresearch.commdpi.com These nitrogen atoms can coordinate to a metal ion, and their denticity is flexible. In many instances, piperazine and its derivatives act as bidentate ligands, forming a stable six-membered chelate ring with a metal center. iucr.orgbiointerfaceresearch.com The combination of the soft benzenethiolate (B8638828) sulfur and the harder piperazine nitrogens makes ligands like this suitable for forming stable complexes with a variety of transition metals. iucr.org In some complexes, the terminal piperazine nitrogen can participate in coordination, leading to diverse and complex structures. nih.gov
For example, in a related nickel(II) complex, the ligand acts as an N,N',S-tetradentate donor, coordinating through the thiolate sulfur and three nitrogen atoms, one of which is from a piperazine ring, to form a square-planar geometry around the metal ion. iucr.org The inherent ability to form multiple chelate rings with a single metal ion significantly enhances the thermodynamic stability of the resulting complexes, an effect known as the chelate effect.
Influence of Electronic and Steric Properties on Coordination Geometry and Stability
The electronic and steric properties of a ligand are critical in determining the geometry, stability, and reactivity of its metal complexes. In ligands based on the this compound framework, both the aromatic ring and the piperazine unit exert significant influence.
Electronic Effects: The electron-donating ability of the thiolate sulfur and the piperazine nitrogens influences the electron density at the metal center. iucr.org The robust nature of complexes with similar ligands can be attributed to the strong σ-donor ability of the coordinating atoms, which form strong covalent bonds with the metal. unibo.it Modifications to the benzene (B151609) ring or substituents on the piperazine nitrogen can tune these electronic properties. Electron-withdrawing or -donating groups on the benzene ring can alter the Lewis basicity of the thiol sulfur, thereby affecting the metal-ligand bond strength. mdpi.com
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with ligands like this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. acs.org Characterization of the resulting complexes relies heavily on spectroscopic techniques to confirm the coordination of the ligand to the metal ion.
Coordination with Transition Metal Ions (e.g., Co(II), Ni(II), Zn(II))
Ligands containing piperazine and thiol or other donor groups have been successfully used to synthesize complexes with a range of divalent transition metal ions, including cobalt(II), nickel(II), and zinc(II). iucr.orgbiointerfaceresearch.comnih.govacs.org
The synthesis often involves a stoichiometric reaction between the ligand and a metal salt, such as metal acetates or chlorides, in a solvent like methanol (B129727) or ethanol (B145695). acs.orgresearchgate.net For example, nickel(II) complexes with a related Schiff base ligand containing a benzenethiolate and a piperazine group have been synthesized by reacting 2-(tert-butylthio)benzaldehyde (B1585761) with a piperazine-containing triamine and a nickel(II) salt. iucr.org Similarly, Co(II) and Zn(II) complexes have been prepared with various piperazine-based ligands, often resulting in mononuclear or dinuclear structures depending on the ligand-to-metal ratio and the specific ligand architecture. biointerfaceresearch.comnih.govresearchgate.netscience.gov The resulting complexes are often colored, air-stable solids. acs.orgresearchgate.net
| Metal Ion | Typical Precursor | Resulting Geometry (Example) | Reference |
|---|---|---|---|
| Ni(II) | Nickel(II) Chloride or Acetate | Square-Planar | iucr.org |
| Co(II) | Cobalt(II) Acetate or Chloride | Distorted Octahedral | researchgate.netresearchgate.net |
| Zn(II) | Zinc(II) Acetate or Chloride | Trigonal Bipyramidal / Tetrahedral | nih.gov |
Spectroscopic Signatures (e.g., UV-Vis Shifts, NMR Changes) Indicating Complex Formation
Spectroscopic methods are indispensable for confirming the formation of metal-ligand complexes and elucidating their structures. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes, when compared to that of the free ligand, provide strong evidence of coordination. Upon complexation, shifts in the wavelengths of maximum absorption (λmax) and changes in intensity are typically observed. biointerfaceresearch.com These shifts are due to electronic transitions within the ligand (intraligand transitions) and, in the case of transition metals with d-electrons, d-d transitions and ligand-to-metal charge transfer (LMCT) bands. mdpi.com For instance, the binding of metal ions to piperazine-based ligands has been shown to cause a shift of 3-4 nm in the UV-Vis absorption bands. biointerfaceresearch.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes, such as those of Zn(II). Upon coordination, the chemical shifts of the protons and carbons near the donor atoms (thiol sulfur and piperazine nitrogens) are expected to change significantly compared to the free ligand. mjcce.org.mk For example, in related moxifloxacin-metal complexes, the resonance of the carboxylic proton disappears upon coordination, indicating binding through the carboxylate oxygen. jscimedcentral.com Similarly, for complexes of this compound, one would expect to see shifts in the signals of the aromatic protons adjacent to the thiol group and the protons on the piperazine ring, confirming the participation of these groups in metal binding. mdpi.comuobasrah.edu.iq
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the binding mode of the ligand. The formation of new bands at lower frequencies, corresponding to metal-nitrogen (M-N) and metal-sulfur (M-S) vibrations, is a direct indication of coordination. biointerfaceresearch.com Additionally, shifts in the vibrational frequencies of existing functional groups, such as the N-H stretch of the piperazine or the C-S stretch, can also confirm their involvement in binding. jscimedcentral.com
| Spectroscopic Technique | Observed Change Upon Complexation | Indication | Reference |
|---|---|---|---|
| UV-Vis | Shift in λmax (3-4 nm) and change in intensity | Metal-ligand interaction affecting electronic transitions | biointerfaceresearch.commdpi.com |
| ¹H NMR | Shift in signals for protons near donor atoms (e.g., aromatic H, piperazine CH₂) | Coordination of donor groups to a diamagnetic metal center | mjcce.org.mkjscimedcentral.com |
| IR | Appearance of new M-N and M-S bands; shifts in N-H and C-S stretching frequencies | Direct evidence of metal-donor atom bond formation | biointerfaceresearch.commdpi.com |
Applications in Coordination Polymer and Supramolecular Chemistry
Coordination polymers (CPs) are infinite, multi-dimensional structures formed by the self-assembly of metal ions and organic ligands that act as linkers. mdpi.com Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. unizar.es Ligands like this compound are excellent candidates for constructing such extended networks due to their specific structural features.
The multi-dentate nature of the ligand allows it to bridge multiple metal centers, forming 1D, 2D, or 3D coordination polymers. mdpi.comresearchgate.net The rigidity of the benzene ring provides structural integrity to the polymer backbone, while the flexible piperazine unit can adopt different conformations to accommodate various coordination geometries. researchgate.net
Construction of Entangled Coordination Polymers and Frameworks
The construction of entangled coordination polymers and frameworks, such as polycatenanes and interpenetrating networks, represents a sophisticated area of supramolecular chemistry. The design of these architectures relies on the careful selection of metal centers and, crucially, organic ligands that possess specific geometric and chemical attributes. Ligands like this compound are valuable candidates for constructing such complex structures due to their inherent bifunctionality and conformational flexibility.
The ligand possesses two distinct coordination sites: the soft thiol (-SH) group, which shows a strong affinity for soft metal ions, and the nitrogen atoms of the piperazine ring, which act as bridging or chelating sites for a variety of transition metals. The piperazine ring can adopt different conformations (e.g., chair, boat), providing the flexibility needed to span distances between metal centers and facilitate the entanglement of multiple frameworks. The formation of entangled structures, including interpenetrating and self-penetrating nets, is often observed in coordination polymers built from bifunctional ligands. mdpi.comacs.org
For instance, research on coordination polymers using piperazine and its derivatives as linkers has demonstrated the formation of three-dimensional (3D) networks. nih.govacs.orgacs.org The amine groups of the piperazine can connect different metal centers, leading to layered or more complex topologies. nih.govacs.org When combined with another linker, such as a dicarboxylate, ligands containing piperazine can direct the assembly of novel entangled frameworks, including 2D + 2D → 3D interpenetrated architectures. mdpi.com The specific nature of the metal ion and the presence of auxiliary ligands are key factors in directing the assembly towards a particular entangled topology, such as the CdSO₄ net. acs.orgmdpi.com The combination of a flexible piperazine unit and a rigid aromatic thiol group in this compound provides the necessary characteristics to form intricate, non-covalently linked superstructures.
Table 1: Entangled Topologies and Contributing Ligand Features
| Topology Type | Description | Relevant Ligand Features |
| Interpenetration | Two or more independent networks grow through one another without covalent bonds. | Long, flexible linkers; specific coordination angles. mdpi.commdpi.com |
| Self-Penetration | A single network interweaves with itself, where rings are catenated by chains belonging to the same network. | Specific ligand geometry and metal coordination preference. acs.org |
| Polycatenane | Chains of one framework pass through the rings of a neighboring framework. bath.ac.uk | Bifunctional linkers capable of forming both chains and rings. |
Design of Silanediamide Ligands for Stabilizing Specific Metal Oxidation States
The stabilization of specific or unusual metal oxidation states is a significant goal in coordination chemistry, often achieved by tailoring the electronic and steric environment provided by the supporting ligands. researchgate.netuci.edu N-heterocyclic carbenes and other strong σ-donors are known to stabilize high oxidation states, while bulky ligands can protect kinetically unstable, low-valent metal centers. researchgate.netrsc.org The this compound scaffold offers a versatile platform for ligand design, particularly through modification of the piperazine diamine moiety.
The secondary amine in the piperazine ring can be functionalized to create new ligand types, such as silanediamides. The synthesis of N-silyl derivatives of diamines, including piperazine, can be achieved through reactions with organosilicon precursors. rsc.org For example, a reaction between the piperazine moiety and a chlorosilane would yield an N-silylpiperazine derivative. If both nitrogen atoms of a diamine are functionalized with silyl (B83357) groups, a silanediamide ligand is formed.
These silanediamide ligands possess distinct electronic properties compared to their parent diamines. The introduction of silicon, a less electronegative element than carbon, can modulate the donor strength of the nitrogen atoms. Furthermore, the steric bulk of the ligand can be precisely tuned by changing the substituents on the silicon atom (e.g., from methyl to tert-butyl groups). This combination of electronic and steric tunability makes silanediamide ligands derived from the this compound framework promising candidates for stabilizing metals in specific oxidation states that might be inaccessible with simpler ligands. The use of strongly electron-donating ancillary ligands has been shown to stabilize unusual oxidation states in Group 13 elements, highlighting the potential of this strategy. ox.ac.uk
Table 2: Design Strategy for Silanediamide Ligands
| Design Step | Description | Purpose |
| 1. Starting Material | Utilize the piperazine moiety of this compound. | Provides a robust N,N'-diamine scaffold. |
| 2. Functionalization | React the piperazine NH group(s) with organosilicon halides (e.g., R₃SiCl). rsc.org | Creates a silanediamide or N-silylated amine ligand. |
| 3. Steric Tuning | Vary the alkyl/aryl groups (R) on the silicon atom. | Control the steric environment around the metal center to provide kinetic stability. uci.edu |
| 4. Electronic Tuning | The Si-N bond modifies the electron-donating ability of the nitrogen atoms. | Fine-tune the electronic properties to stabilize a target metal oxidation state. rsc.org |
Electronic and Photophysical Properties of Coordination Compounds
Enhancement of Luminescent Properties through Metal-Ligand Interactions
Coordination of organic ligands to metal centers can dramatically alter their photophysical properties, often leading to the emergence or enhancement of luminescence. walshmedicalmedia.com This phenomenon is central to the development of materials for applications such as sensors and organic light-emitting diodes (OLEDs). The luminescence of metal complexes typically arises from ligand-centered (LC), metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) excited states. worktribe.comtandfonline.comresearchgate.net The coordination of this compound to metal ions, particularly those with d¹⁰ or d⁶ electron configurations like Zn(II), Cd(II), or Pt(II), is expected to yield luminescent compounds. nih.govworktribe.comtandfonline.com
Several mechanisms contribute to the enhancement of luminescence upon complexation:
Increased Rigidity: The coordination of the ligand to a metal center restricts intramolecular vibrations and rotations that would otherwise provide non-radiative pathways for the decay of the excited state. This increased rigidity reduces energy loss and often leads to a higher quantum yield. walshmedicalmedia.com
Charge Transfer Transitions: The interaction between the metal d-orbitals and the π-system of the benzenethiol (B1682325) moiety can create new, emissive excited states. Given the electron-rich nature of the thiolate group, LMCT transitions are highly probable, where an electron moves from a ligand-based orbital to a metal-based orbital upon photoexcitation. nih.govacs.orgtandfonline.com The presence of both sulfur and nitrogen donors provides multiple pathways for such charge transfers.
Inhibition of Photoinduced Electron Transfer (PET): In ligands containing a free amine, such as the piperazine group, a lone pair of electrons can quench fluorescence through a PET process. Upon coordination of the piperazine nitrogen to a metal center, this quenching pathway is blocked, leading to a significant increase in the luminescence quantum yield. rsc.org
Heavy Atom Effect: When coordinated to a heavy metal ion like platinum(II) or osmium(II), the rate of intersystem crossing from the singlet excited state to the triplet state is enhanced due to spin-orbit coupling. worktribe.comrsc.orgnih.gov This can lead to strong phosphorescence, which is often red-shifted and has a longer lifetime compared to fluorescence. rsc.orgsioc-journal.cn
Studies on analogous complexes support these principles. For example, zinc and cadmium coordination polymers containing piperazine exhibit photoluminescence attributed to LMCT. nih.govacs.org Similarly, coordination compounds with sulfur-containing ligands often display luminescence originating from ligand-to-metal charge transfer or ligand-centered transitions that are modulated by the metal ion. tandfonline.com The replacement of simple ligands with electron-rich thiolates has been shown to change the nature of the excited state and influence the emissive properties of platinum(II) complexes. researchgate.net
Table 3: Photophysical Data for Analogous Coordination Compounds
| Complex | Metal Ion | Ligand Type | Excitation (nm) | Emission (nm) | Proposed Origin of Emission | Reference |
| [Zn₂(H₂O)(C₁₀H₂O₈)(C₄N₂H₈)] | Zn(II) | Piperazine/Carboxylate | - | 380 | LMCT | nih.gov |
| [Cd₄(H₂O)₂(C₁₀H₂O₈)₂(C₄N₂H₈)₃] | Cd(II) | Piperazine/Carboxylate | - | 410 | LMCT | nih.gov |
| Cd(II) CP with 4-(4-pyridinyl)thiazole-2-thiol | Cd(II) | Thiol/N-heterocycle | 466 | 553 | LMCT / Ligand-Centered | tandfonline.com |
| [Pt(ppy)(S-ligand)] | Pt(II) | Thiolate/Phenylpyridine | - | Varies | ³LC / ³MLCT | researchgate.net |
| [ZnLHCl₂][Zn₂LCl₅]·2H₂O | Zn(II) | Piperazine/Pyridine-Imine | - | - | Enhanced quantum yield vs. free ligand | rsc.org |
Catalytic Applications in Chemical Transformations
The unique structural features of 2-(Piperazin-1-yl)benzenethiol, combining a secondary amine, a tertiary amine, and a thiol group, make it a promising scaffold for the development of advanced catalytic systems. The nitrogen and sulfur atoms can act as potent donor ligands for a variety of metal centers, while the piperazine (B1678402) and benzene (B151609) rings provide a robust framework that can be modified to tune steric and electronic properties. Research in this area explores its potential both as a ligand in solution and when immobilized on solid supports, investigating its role in facilitating a range of organic reactions.
Derivatization Strategies and Structure Activity Relationship Sar Investigations
Systematic Functionalization of the Benzenethiol (B1682325) Moiety
Modifications to the benzenethiol portion of the molecule are critical for modulating electronic properties and creating covalent or non-covalent interactions with biological targets.
Introduction of Diverse Substituents onto the Aromatic Ring for Modulating Electronic Properties
Table 1: Representative Substituents for Modulating Electronic Properties of the Benzenethiol Ring
| Substituent Group | Position on Ring | Predicted Electronic Effect | Potential Impact on Activity |
|---|---|---|---|
| Fluoro (-F) | Ortho, Meta, Para | Electron-withdrawing (inductive), Weakly donating (resonance) | Enhance metabolic stability, alter binding interactions |
| Chloro (-Cl) | Ortho, Meta, Para | Electron-withdrawing (inductive), Weakly donating (resonance) | Increase lipophilicity, potential for halogen bonding |
| Methyl (-CH₃) | Ortho, Meta, Para | Electron-donating (inductive) | Increase lipophilicity, steric bulk |
| Methoxy (B1213986) (-OCH₃) | Ortho, Meta, Para | Electron-donating (resonance), Electron-withdrawing (inductive) | Can form hydrogen bonds, increase polarity |
| Nitro (-NO₂) | Ortho, Meta, Para | Strongly electron-withdrawing | Can act as a hydrogen bond acceptor, significantly alters electronics |
Chemical Modifications at the Thiol Group (e.g., Thioether Formation, Disulfide Linkages)
The thiol (-SH) group is a highly reactive functional group that offers a prime site for chemical modification. Key strategies include its conversion into thioethers (sulfides) or the formation of disulfide bonds. The synthesis of sulfur-containing ethyl piperazine (B1678402) compounds often involves the introduction of thiol groups followed by nucleophilic substitution to form thioethers. mdpi.com This approach not only masks the reactive thiol but also allows for the introduction of a wide variety of substituents connected through the sulfur atom. For example, research into acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors has led to the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, which feature a prominent thioether linkage. mdpi.comresearchgate.net Another modification involves the oxidation of the thiol to form a disulfide linkage, often seen when using starting materials like 2-aminothiophenol (B119425) disulfide for the synthesis of more complex heterocyclic systems. mdpi.com
Table 2: Examples of Chemical Modifications at the Thiol Group
| Modification Type | Reactant/Condition | Resulting Structure | Significance |
|---|---|---|---|
| Thioether Formation | Alkyl Halide (e.g., R-Br) | R-S-Ar-Piperazine | Introduces diverse R groups, enhances stability |
| Thioether Formation | Aryl Halide (e.g., Ar'-X) | Ar'-S-Ar-Piperazine | Connects to another aromatic system |
| Disulfide Linkage | Oxidation (e.g., O₂) | Piperazine-Ar-S-S-Ar-Piperazine | Creates a dimeric structure, potentially reversible in vivo |
| Thioester Formation | Acyl Chloride (e.g., RCOCl) | R-C(=O)S-Ar-Piperazine | Introduces a carbonyl group, potential prodrug strategy |
Comprehensive Functionalization of the Piperazine Ring
The piperazine ring is a cornerstone of modern medicinal chemistry, valued for its ability to improve pharmacokinetic properties and act as a versatile linker. nih.gov Its two nitrogen atoms provide ample opportunities for derivatization.
N-Substitution Strategies for Tuning Steric and Electronic Characteristics
The secondary amine of the piperazine ring is the most common site for derivatization. N-substitution allows for the introduction of a vast array of functional groups that can modulate the compound's steric bulk, lipophilicity, and basicity. Common synthetic methods include nucleophilic substitution using alkyl or aryl halides and reductive amination. mdpi.com SAR studies frequently demonstrate that the nature of the N-substituent is crucial for biological activity. For example, derivatives of 1-benzhydryl-piperazine have shown that both the linkage type (sulfonamide vs. carboxamide) and the substituents on the phenyl rings are accountable for antimicrobial activity. apjhs.com The introduction of different groups, from simple alkyl chains to complex aryl moieties, allows for precise tuning of the molecule's interaction with its target. nih.govnih.gov
Integration of Heterocyclic Moieties (e.g., Benzothiazole (B30560), Thiadiazole, Triazole, Pyranopyridines)
A highly effective strategy for creating novel chemical entities involves attaching other heterocyclic rings to the piperazine nitrogen. This molecular hybridization approach combines the pharmacophoric features of multiple ring systems into a single molecule.
Benzothiazole: The benzothiazole moiety is a privileged structure in medicinal chemistry. ijbpas.com Derivatives are often synthesized by coupling a 2-chlorobenzothiazole (B146242) with piperazine or by constructing the benzothiazole ring from a piperazine-substituted aniline (B41778) precursor. nih.gov These hybrids have been investigated for a wide range of biological activities. researchgate.nettandfonline.com
Thiadiazole: The 1,3,4-thiadiazole (B1197879) ring is another heterocycle frequently linked to piperazine. researchgate.net Syntheses can involve reacting a piperazine-containing intermediate with various sulfonyl chlorides or building the thiadiazole ring onto a piperazine scaffold. researchgate.netnih.gov For instance, a series of 2,5-disubstituted-1,3,4-thiadiazole derivatives were prepared from a 3-(2-cyanopropan-2-yl)-N-(5-(piperazine-1-yl)-1,3,4-thiadiazol-2-yl)benzamide precursor. researchgate.net
Triazole: The 1,2,3-triazole ring, often synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), serves as an excellent and stable linker. researchgate.netarkat-usa.org This method has been used to create novel benzothiazole-piperazine-triazole conjugates, demonstrating the modularity of this synthetic approach. researchgate.net
Pyranopyridines: Piperazine-substituted pyranopyridines have also been developed. In one synthetic route, 8-piperazin-1-yl-5-cyano-6-thio-pyrano[3,4-c]pyridine was used as a versatile starting material for regioselective substitution at the thio group, leading to a new class of S-substituted compounds. mdpi.com
Table 3: Integration of Heterocyclic Moieties onto the Piperazine Ring
| Heterocyclic Moiety | Common Synthetic Linkage | Example Precursors | Resulting Scaffold |
|---|---|---|---|
| Benzothiazole | Direct N-C bond | 2-Chlorobenzothiazole, Piperazine | 2-(Piperazin-1-yl)benzothiazole |
| 1,3,4-Thiadiazole | Amide or Alkyl Linker | 2-Amino-5-(piperazin-1-yl)-1,3,4-thiadiazole, Chloroacetyl chloride | N-(5-(Piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide derivatives |
| 1,2,3-Triazole | Methylene (B1212753) linker via Click Chemistry | Piperazine-azide derivative, Terminal alkyne | Piperazine-CH₂-Triazole-... |
| Pyranopyridine | Direct N-C bond | Chloro-pyranopyridine, Piperazine | Piperazinyl-pyranopyridine |
The exploration of derivatization strategies and the systematic investigation of structure-activity relationships (SAR) are fundamental to the optimization of lead compounds in medicinal chemistry. For scaffolds related to 2-(Piperazin-1-yl)benzenethiol, these studies provide critical insights into how molecular modifications influence biological activity. The piperazine ring, in particular, is a versatile scaffold that offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. nih.gov
Correlation of Substituent Position and Electronic Nature with Biological Activities
The biological activity of arylpiperazine derivatives is profoundly influenced by the nature and position of substituents on both the aromatic ring and the piperazine moiety. SAR studies on various classes of piperazine-containing compounds consistently demonstrate that minor structural changes can lead to significant shifts in potency and selectivity.
Research into quinazolin-4(3H)-one derivatives bearing a piperazine linker has shown that substituents on the terminal aryl ring play a crucial role. For instance, the introduction of a chlorine atom resulted in enhanced anti-Toxoplasma gondii activity, whereas fluorine or bromine substitutions at similar positions did not lead to an improvement over the unsubstituted analog. acs.org Similarly, in a series of benzimidazole (B57391) derivatives with a phenylpiperazine moiety, a 4-chlorophenyl substituted derivative exhibited higher anthelmintic activity against T. spiralis muscle larvae compared to its 4-methylphenyl counterpart. mdpi.com This suggests that electron-withdrawing groups can be beneficial for activity in certain scaffolds.
The position of the substituent is equally critical. In studies on inhibitors of human equilibrative nucleoside transporters (ENTs), the presence of a halogen on the fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org Moving a chloride substituent from one position to another on the benzene (B151609) ring could restore activity against ENT1 but not ENT2, highlighting the importance of precise positional placement for target selectivity. frontiersin.orgpolyu.edu.hk The introduction of electron-withdrawing groups like chloro- or fluoro-substituents on a piperazine-linked benzene ring has been noted in other cases to enhance anti-tumor activity. nih.gov
Conversely, the addition of electron-donating groups like methyl or methoxy groups can also positively influence activity, depending on the specific biological target and scaffold. In the context of ENT inhibitors, adding a methyl group to the meta position or an ethyl group to the para position of a terminal benzene ring could restore inhibitory activity for both ENT1 and ENT2, which was lost when the original naphthalene (B1677914) moiety was replaced by a simple benzene ring. frontiersin.orgpolyu.edu.hk
| Scaffold Type | Substituent | Position | Electronic Nature | Observed Effect on Biological Activity | Reference |
|---|---|---|---|---|---|
| 2-(Piperazin-1-yl)quinazolin-4(3H)-one | Chlorine (Cl) | Aryl ring | Electron-withdrawing | Enhanced anti-T. gondii activity | acs.org |
| 2-(Piperazin-1-yl)quinazolin-4(3H)-one | Fluorine (F), Bromine (Br) | Aryl ring | Electron-withdrawing | No improvement in anti-T. gondii activity | acs.org |
| Benzimidazole-piperazine | Chlorine (Cl) | 4-position of phenylpiperazine | Electron-withdrawing | Higher anthelmintic efficacy than methyl-substituted analog | mdpi.com |
| Benzimidazole-piperazine | Methyl (CH₃) | 5-position of benzimidazole | Electron-donating | Enhanced antineoplastic activity | mdpi.com |
| Triazine-piperazine | Halogen (e.g., F, Cl) | Phenyl ring on piperazine | Electron-withdrawing | Essential for ENT1 and ENT2 inhibition | frontiersin.org |
| Triazine-piperazine | Methyl (CH₃) | meta-position of terminal benzene | Electron-donating | Restored ENT1 and ENT2 inhibitory activity | frontiersin.orgpolyu.edu.hk |
Impact of Conformational Flexibility and Rigidity of the Piperazine Scaffold on Molecular Recognition and Activity
The piperazine ring is not a static, planar structure; it typically adopts a flexible chair-like conformation. This conformational flexibility is a critical determinant of its biological activity, as it allows the molecule to adapt its three-dimensional shape to fit into the binding sites of various biological targets like receptors and enzymes. nih.govresearchgate.net The ability of the piperazine ring to adopt different conformations can be crucial for molecular recognition and the establishment of key binding interactions. osu.edu
The significance of this flexibility has been highlighted in studies of HIV-1 entry inhibitors. Research combining molecular docking and dynamics simulations suggests that the conformational adaptability of piperazine derivatives upon binding to the gp120 envelope protein is more important for their inhibitory activity than has been generally assumed. nih.govresearchgate.net For some HIV-1 attachment inhibitors, a chair conformation of the piperazine ring is considered essential for activity, with limited tolerance for substitutions on the ring itself that might alter this preferred geometry. researchgate.net
Conversely, strategies that involve rigidifying the piperazine scaffold or replacing it with more constrained analogs can also be a valid approach in drug design. By reducing the conformational flexibility, it is possible to lock the molecule into a bioactive conformation, which can lead to an increase in binding affinity and selectivity by reducing the entropic penalty of binding. However, this approach carries the risk of decreased activity if the rigidified conformation is not the one recognized by the target. For example, in one study, replacing a piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group led to a noticeable decrease in activity, indicating the importance of the specific geometry and properties of the piperazine scaffold for that particular target. nih.gov
The interplay between flexibility and rigidity is a key consideration in the design of piperazine-based therapeutic agents. While flexibility allows for adaptation to a binding site (an "induced-fit" model), pre-organizing a ligand into a rigid, favorable conformation (a "conformational selection" model) can also be a powerful strategy. researchgate.netosu.edu The optimal level of flexibility is target-dependent and a central theme in SAR investigations.
| Modification Strategy | Structural Change | Impact on Piperazine Scaffold | Potential Effect on Molecular Recognition and Activity | Reference |
|---|---|---|---|---|
| Maintaining Flexibility | Unsubstituted or minimally substituted piperazine ring | Retains natural chair-boat conformational equilibrium | Allows for induced fit to the target binding site, which can be crucial for activity (e.g., HIV gp120 inhibitors). nih.govresearchgate.net | nih.govresearchgate.net |
| Conformational Restriction | Introduction of bulky substituents on the piperazine ring | Hinders free rotation and stabilizes a specific conformation | May increase affinity if the locked conformation is bioactive; may decrease affinity otherwise. | |
| Scaffold Hopping/Replacement | Replacing piperazine with other heterocycles (e.g., morpholine, pyrrolidine) | Alters the ring geometry, size, and hydrogen bonding capacity | Often leads to a significant change or loss of activity, highlighting the specific role of the piperazine structure. nih.gov | nih.gov |
| Conformational Selection | Designing rigid analogs that mimic a known bioactive conformation | Reduces conformational flexibility, pre-organizing the ligand for binding | Can enhance binding affinity and selectivity by reducing the entropic cost of binding. osu.edu | osu.edu |
Medicinal Chemistry Perspectives and Biological Activity Mechanisms in Vitro Investigations
Rational Design Principles for Piperazine-Containing Bioactive Molecules
The design of novel therapeutic agents is a meticulous process, often leveraging established structural motifs known for their favorable biological properties. The piperazine (B1678402) scaffold is a prime example of such a privileged structure. mdpi.comrjptonline.orgencyclopedia.pub
Application of the "Privileged Structure" Concept in Contemporary Drug Design
The piperazine ring is considered a "privileged structure" in drug discovery due to its frequent appearance in a variety of biologically active compounds. rjptonline.orgencyclopedia.pubnih.gov This six-membered heterocycle, with its two nitrogen atoms at positions 1 and 4, provides a versatile template for creating potent and selective ligands for numerous biological targets. rjptonline.org Its unique structural and physicochemical properties allow it to serve as a scaffold to which different pharmacophores can be attached, influencing the molecule's interaction with target macromolecules. tandfonline.com The ability to modify the piperazine ring at its nitrogen atoms allows for the fine-tuning of a compound's pharmacological profile. tandfonline.comnih.gov This adaptability has led to the incorporation of the piperazine moiety in drugs across various therapeutic areas, including anticancer, antidepressant, and antimicrobial agents. encyclopedia.pubtandfonline.com
Influence of Physicochemical Properties on Biological Interactions and ADME Characteristics
The physicochemical properties of piperazine-containing molecules, such as 2-(Piperazin-1-yl)benzenethiol derivatives, play a critical role in their biological activity and their absorption, distribution, metabolism, and excretion (ADME) profile. bohrium.comresearchgate.net
The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors. This hydrogen bonding capacity is crucial for interactions with biological targets like enzymes and receptors. scilit.comnih.govmdpi.com Furthermore, the basicity of the piperazine nitrogens, and their ability to be protonated at physiological pH, significantly enhances the water solubility of drug candidates. bohrium.comnih.gov This increased solubility often translates to improved oral bioavailability, a key consideration in drug design. bohrium.comscilit.comnih.gov
The lipophilicity of piperazine derivatives can be modulated by the substituents attached to the ring. researchgate.net For instance, the introduction of lipophilic groups can enhance the permeability of the molecule across biological membranes, such as the bacterial cell wall, which can be advantageous for antimicrobial activity. researchgate.net The balance between hydrophilicity and lipophilicity is a critical factor that medicinal chemists manipulate to optimize both the pharmacodynamic and pharmacokinetic properties of piperazine-based drug candidates. nih.gov
Investigation of Antimicrobial Activity Mechanisms in vitro
Derivatives of piperazine have been extensively studied for their potential as antimicrobial agents. In vitro investigations provide valuable insights into their spectrum of activity and their mechanisms of action against pathogenic bacteria and fungi.
Assessment of Antibacterial Activity against Pathogenic Gram-Positive and Gram-Negative Bacterial Strains
Numerous studies have demonstrated the antibacterial potential of piperazine derivatives against a range of pathogenic bacteria. These compounds have shown activity against both Gram-positive and Gram-negative strains. researchgate.netresearchgate.netderpharmachemica.com
For example, certain synthesized piperazine derivatives have exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. thieme-connect.com In some cases, the activity of these compounds was comparable to the standard antibiotic streptomycin. thieme-connect.com Conversely, some series of N,N′-disubstituted piperazines have shown more pronounced activity against Gram-negative strains, particularly Escherichia coli, when compared to Gram-positive bacteria. mdpi.com The antibacterial efficacy is often influenced by the nature of the substituents on the piperazine ring. researchgate.net For instance, some studies have found that certain derivatives show strong activity against S. aureus and E. coli, while others possess moderate activity. researchgate.net
Below is a table summarizing the antibacterial activity of various piperazine derivatives from different studies.
| Bacterial Strain | Activity of Piperazine Derivatives | Reference Compound(s) | Source(s) |
| Staphylococcus aureus (Gram-positive) | Good to excellent activity | Streptomycin, Ciprofloxacin (B1669076), Amikacin | researchgate.netderpharmachemica.comthieme-connect.commdpi.com |
| Bacillus subtilis (Gram-positive) | Good activity | Streptomycin | thieme-connect.commdpi.com |
| Streptococcus pyogenes (Gram-positive) | Significant activity | Ciprofloxacin | ijbpas.com |
| Escherichia coli (Gram-negative) | Moderate to significant activity | Ciprofloxacin, Amikacin, Gentamycin | researchgate.netmdpi.comijbpas.com |
| Pseudomonas aeruginosa (Gram-negative) | Variable, some derivatives show strong activity | Amikacin | researchgate.netderpharmachemica.com |
| Proteus vulgaris (Gram-negative) | Moderate activity reported | Gentamycin | researchgate.netmdpi.com |
Evaluation of Antifungal Activity against Key Fungal Pathogens (e.g., Candida albicans)
In addition to antibacterial properties, piperazine derivatives have been evaluated for their antifungal activity, particularly against the opportunistic pathogen Candida albicans. derpharmachemica.comijbpas.com The ability of C. albicans to switch between yeast and hyphal forms is a key virulence factor. nih.gov
Some (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives have been shown to inhibit the morphological transition of C. albicans from yeast to hyphae, a critical step in its pathogenesis. nih.govresearchgate.net These compounds were found to significantly reduce hyphal formation and biofilm development without affecting the growth rate of the fungal cells, suggesting a virulence-targeted mechanism of action. nih.gov Other studies have reported that certain piperazine derivatives exhibit broad-spectrum antifungal activity, with some compounds showing promising minimum inhibitory concentration (MIC) values against various Candida species. acs.org However, some classes of piperazine derivatives, such as certain phenothiazine (B1677639) derivatives, have shown no activity against C. albicans while being active against other fungi like Aspergillus species. thieme-connect.com
The table below presents findings on the antifungal activity of piperazine derivatives.
| Fungal Pathogen | Activity of Piperazine Derivatives | Reference Compound(s) | Source(s) |
| Candida albicans | Variable; some inhibit virulence, others show fungistatic/fungicidal activity. Some derivatives are inactive. | Fluconazole, Voriconazole | thieme-connect.comijbpas.comnih.govresearchgate.netacs.org |
| Aspergillus niger | Good activity reported for some derivatives. | Griseofulvin | derpharmachemica.comijbpas.com |
| Aspergillus flavus | Weak antifungal activity noted in some studies. | Not specified | mdpi.com |
Identification of Specific Enzyme Targets and Inhibition Mechanisms (e.g., Enoyl-ACP Reductase)
A key aspect of understanding the antimicrobial action of piperazine derivatives is the identification of their molecular targets. One such target that has been investigated is the enoyl-acyl carrier protein (ACP) reductase (ENR). mdpi.comnih.gov This enzyme is crucial for the fatty acid biosynthesis (FAS-II) pathway in bacteria, making it an attractive target for the development of new antibiotics. nih.govacs.org
Molecular docking studies have been employed to predict the binding interactions between piperazine derivatives and the active site of ENR. For example, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) moieties were designed as potential ENR inhibitors. mdpi.com Docking analyses showed that these compounds could bind to the active site of E. coli enoyl reductase with favorable binding scores. mdpi.com The interaction with key amino acid residues, such as Tyr158, is thought to be crucial for the inhibitory activity. mdpi.com Similarly, other studies have identified piperazine derivatives as potent inhibitors of the Mycobacterium tuberculosis ENR, known as InhA. nih.govujpronline.com These inhibitors bind to the InhA-NADH complex, blocking the natural substrate and disrupting mycolic acid synthesis. ujpronline.com
The inhibition of ENR represents a specific and rational mechanism for the antibacterial effects observed with certain piperazine-containing compounds. This targeted approach offers a promising avenue for the development of novel antimicrobial agents.
Anti-inflammatory Activity and Related Biochemical Pathway Investigations in vitro
A novel series of benzhydrylpiperazine derivatives based on the this compound scaffold were synthesized and assessed for their ability to dually inhibit two key enzymes in the inflammatory pathway: cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.govrsc.org This dual inhibition is a sought-after therapeutic strategy to achieve broad-spectrum anti-inflammatory effects while potentially mitigating the side effects associated with selective COX-2 inhibitors or traditional NSAIDs. nih.gov
In vitro enzyme inhibition assays identified compound 9d , which features a 4-chloro substitution on the terminal phenyl ring, as a particularly potent inhibitor. nih.govrsc.org It demonstrated strong and selective inhibition of COX-2 with a half-maximal inhibitory concentration (IC₅₀) of 0.25 µM, which is more potent than the standard drug celecoxib (B62257) (IC₅₀ = 0.36 µM). rsc.org The same compound also exhibited significant inhibition of the 5-LOX enzyme, with an IC₅₀ value of 7.87 µM, surpassing the efficacy of the standard 5-LOX inhibitor, zileuton (B1683628) (IC₅₀ = 14.29 µM). nih.govrsc.org The results underscore the potential of this chemical series as dual-acting anti-inflammatory agents. nih.gov
In Vitro COX-2 and 5-LOX Enzyme Inhibition Data
| Compound | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
|---|---|---|
| 9d | 0.25 ± 0.03 | 7.87 ± 0.33 |
| Celecoxib (Standard) | 0.36 ± 0.023 | - |
| Zileuton (Standard) | - | 14.29 ± 0.173 |
The anti-inflammatory properties of the lead derivatives were further explored in cellular models. The production of prostaglandin (B15479496) E2 (PGE2), a key product of the COX-2 pathway, and various inflammatory cytokines were measured. nih.govrsc.org Exogenous PGE2 can enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov In turn, IL-10 can down-regulate the production of pro-inflammatory mediators like Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and COX-2-derived prostanoids. nih.gov
Studies on the most active derivatives, 9d and 9g , revealed a significant anti-inflammatory response. nih.govrsc.org These compounds were effective in inhibiting the release of PGE2, as well as the pro-inflammatory cytokines IL-6 and TNF-α. nih.govrsc.org Concurrently, they promoted an increase in the concentration of the anti-inflammatory cytokine IL-10. nih.govrsc.org This modulation of key inflammatory mediators provides further evidence of the anti-inflammatory potential of this class of compounds at a cellular level. nih.gov
Exploration of Anticancer Activity Mechanisms in vitro
The anticancer potential of this compound derivatives has been demonstrated against several human cancer cell lines. Compound 9d was evaluated for its antiproliferative effects on A549 (lung carcinoma), COLO-205 (colon adenocarcinoma), and MIA-PA-CA-2 (pancreatic carcinoma) cell lines. nih.gov The results indicated that this compound possesses significant anticancer activity against these varied cancer types. nih.gov Other studies on different piperazine derivatives have also shown potent cytotoxic activity against a range of cancer cell lines. nih.gov For instance, certain pyrido[1,2-a]pyrimidin-4-one derivatives containing a piperazine moiety showed good activity against the Colo-205 cell line. nih.gov
Antiproliferative Activity of Compound 9d
| Cell Line | Cancer Type | Inhibitory Effect |
|---|---|---|
| A549 | Lung Carcinoma | Demonstrated |
| COLO-205 | Colon Adenocarcinoma | Demonstrated |
| MIA-PA-CA-2 | Pancreatic Carcinoma | Demonstrated |
To elucidate the mechanisms underlying their anticancer effects, piperazine-based compounds have been investigated for their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. nih.govresearchgate.net Studies on various piperazine derivatives have shown that they can halt cell cycle progression, often at the G0/G1 or G2/M phase, in different cancer cell lines. nih.govresearchgate.net
For example, certain N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives were found to induce G2/M phase arrest in MCF-7 breast cancer cells. researchgate.net This cell cycle arrest is often a prelude to apoptosis. The induction of apoptosis was confirmed by techniques such as Annexin V/PI staining, which showed an increase in both early and late apoptotic cells following treatment with these compounds. nih.gov The pro-apoptotic activity is often mediated by the regulation of key proteins in the apoptosis pathway, such as Bax and Bcl-2. nih.gov
The induction of DNA damage is a critical mechanism for many anticancer agents, as it can trigger cell cycle arrest and apoptosis. bohrium.com The comet assay, or single-cell gel electrophoresis, is a sensitive technique used to detect DNA strand breaks in individual cells. mdpi.comsymbiosisonlinepublishing.comnih.gov
While direct studies on this compound itself are limited, related heterocyclic compounds have been shown to induce significant DNA damage in cancer cells. bohrium.com For instance, certain novel benzothiophene (B83047) derivatives increased DNA damage in colon, breast, and liver cancer cell lines, as measured by the comet assay and DNA fragmentation assays. bohrium.com This DNA damage leads to an increase in the "comet tail moment," a quantitative measure of DNA breaks. mdpi.comsymbiosisonlinepublishing.com This mechanism is often linked to the observed cell cycle arrest and apoptosis, suggesting that the anticancer activity of such compounds may stem from their ability to compromise the genomic integrity of cancer cells. bohrium.com
Investigations of Monoamine Oxidase (MAO) Inhibition Mechanisms in vitro
Derivatives of this compound have been the subject of extensive research to determine their inhibitory activity against the two isoforms of monoamine oxidase, MAO-A and MAO-B. These enzymes are significant targets in the development of treatments for neurodegenerative and depressive disorders. scienceopen.com A notable characteristic of many synthesized piperazine derivatives is their selective inhibition of MAO-B over MAO-A. mdpi.comnih.gov
In one study, a series of pyridazinobenzylpiperidine derivatives were evaluated, with most compounds demonstrating greater inhibition of MAO-B. mdpi.com For instance, compound S5 was identified as a potent MAO-B inhibitor with an IC₅₀ value of 0.203 μM and exhibited a high selectivity index (SI) of 19.04 for MAO-B over MAO-A. mdpi.com In contrast, the same compound showed weak MAO-A inhibition with an IC₅₀ value of 3.857 μM. mdpi.com Similarly, piperazine-substituted chalcones, PC10 and PC11, were found to be remarkable inhibitors of MAO-B with IC₅₀ values of 0.65 and 0.71 μM, respectively, while showing weak inhibition of MAO-A. nih.gov
The inhibitory potency and selectivity are influenced by the nature and position of substituents on the chemical scaffold. For example, a 3-Cl substitution on the pyridazinobenzylpiperidine ring resulted in greater MAO-B inhibition compared to other substituents like -OCH₃, -F, -CN, -CH₃, and -Br at the same position. mdpi.com Conversely, substitutions at the 2- and 4-positions generally led to lower MAO-B inhibition. mdpi.com
It is a common finding that many of these piperazine-containing compounds are weak inhibitors of MAO-A. mdpi.comnih.gov For instance, in a study of thiazolylhydrazine-piperazine derivatives, all synthesized compounds showed selective inhibitory activity against MAO-A, with some compounds like 3e displaying a potent IC₅₀ value of 0.057 µM, which is comparable to the reference drug clorgyline. mdpi.com However, these compounds did not show significant inhibition of MAO-B. mdpi.com This highlights the tunability of the piperazine scaffold to achieve selectivity for either MAO-A or MAO-B.
Table 1: MAO Inhibition Data for Selected Piperazine Derivatives
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Reference |
|---|---|---|---|---|
| S5 | 3.857 | 0.203 | 19.04 | mdpi.com |
| S15 | 3.691 | - | - | mdpi.com |
| PC10 | - | 0.65 | - | nih.gov |
| PC11 | - | 0.71 | - | nih.gov |
| 3e (thiazolylhydrazine-piperazine) | 0.057 | - | - | mdpi.com |
| 38 | - | 0.030 | 94 | nih.gov |
| 25 | - | 2.68 | - | nih.gov |
| 34 | >100 | 0.19 | >146.8 | nih.gov |
| 4f | >50% inhibition at 10⁻³ M | 0.0403 | - | rsc.org |
| 2l | 0.07 | 0.75 | 10.71 | acs.org |
Data presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC₅₀ value indicates a more potent inhibitor. The Selectivity Index (SI) is calculated as the ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B) or IC₅₀ (MAO-B) / IC₅₀ (MAO-A), indicating the preference for one isoform over the other.
Molecular docking and kinetic studies have provided valuable insights into how this compound derivatives interact with the active sites of MAO-A and MAO-B. These studies reveal that the mode of inhibition is often competitive and reversible. mdpi.comnih.gov
For MAO-B, the stability of the enzyme-inhibitor complex is often attributed to specific interactions with key amino acid residues. For example, the pyridazinobenzylpiperidine derivative S5 forms a stable complex with MAO-B through pi-pi stacking interactions with Tyr398 and Tyr326 residues in the active site. mdpi.com Similarly, molecular docking simulations of piperazine-substituted chalcones, PC10 and PC11, showed that the fluorine atom and trifluoromethyl group on these compounds, respectively, interact with the substrate cavity of the MAO-B active site. nih.gov
Kinetic studies have confirmed the competitive and reversible nature of inhibition for several derivatives. For instance, compounds S5 and S16 were found to be competitive reversible inhibitors of MAO-B with Kᵢ values of 0.155 ± 0.050 and 0.721 ± 0.074 μM, respectively. mdpi.com Likewise, PC10 and PC11 were determined to be reversible and competitive inhibitors of MAO-B with Kᵢ values of 0.63 ± 0.13 and 0.53 ± 0.068 μM, respectively. nih.gov
In some cases, hydrogen bonding plays a crucial role in the binding affinity. For a benzothiazole (B30560) derivative, compound 4f, the piperazine ring was found to form a hydrogen bond with the carbonyl group adjacent to the N5 of the FAD cofactor within the MAO-B active site, contributing significantly to its inhibitory potential. rsc.org The interaction with FAD is a promising finding for the development of potent MAO-B inhibitors. researchgate.net
The differences in the active site cavities of MAO-A and MAO-B are responsible for the selectivity of these inhibitors. acs.org Molecular docking studies have shown that a compound can form more favorable interactions, such as a greater number of hydrogen bonds, with MAO-B compared to MAO-A, explaining its higher activity against MAO-B. nih.gov
Other Investigated Biological Activities and Mechanisms in vitro
Certain piperazine-substituted compounds have demonstrated promising antiviral activity, particularly against the Hepatitis B Virus (HBV). mdpi.comnih.gov The mechanism of action appears to be at the later stages of the viral life cycle, specifically by interfering with the formation of virion particles. mdpi.comnih.gov
In a study involving piperazine-substituted pyranopyridines, several compounds, including DO11-37, DO11-42, DO11-45, and DO11-46, were found to significantly reduce the production of HBV virions at micromolar concentrations. mdpi.com This was observed by quantifying the levels of HBV DNA in the conditioned medium of infected HepaRG cells. mdpi.com Importantly, these compounds did not significantly affect the total levels of intracellular HBV RNA, suggesting that their antiviral effect is not at the level of viral transcription but rather at a post-transcriptional stage, likely capsid assembly. mdpi.com
Another study identified a small molecule piperazine derivative, ZINC20451377, that binds with high affinity to the Hepatitis B surface antigen (HBsAg), with a dissociation constant (KD) of 65.3 nM. nih.gov This interaction leads to the inhibition of HBsAg production and the secretion of hepatitis B virions at low micromolar concentrations. nih.gov Notably, this compound was also effective against a tenofovir-resistant HBV mutant. nih.gov
The development of piperazine derivatives as anti-HBV agents is an active area of research, with various scaffolds being explored. For example, some benzimidazole (B57391) derivatives containing a piperazine moiety have shown potent inhibition of HBV replication and HBsAg secretion. arabjchem.org
Table 2: Anti-HBV Activity of Selected Piperazine-Substituted Pyranopyridines
| Compound | Extracellular HBV DNA Reduction (Δlog10 at 1 µM) | Intracellular Total HBV RNA Reduction (Δlog10 at 1 µM) | Reference |
|---|---|---|---|
| DO11-37 | 1.97 ± 0.03 | <0.5 | nih.gov |
| DO11-42 | 2.52 ± 0.36 | <0.5 | nih.gov |
| DO11-45 | 2.92 | <0.5 | nih.gov |
| DO11-46 | - | - | mdpi.com |
Data represents the reduction in viral components in treated cells compared to untreated controls. A larger Δlog10 value indicates a greater reduction.
Derivatives of this compound have also been investigated as inhibitors of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system responsible for the breakdown of 2-arachidonoylglycerol (B1664049) (2-AG). mdpi.comnih.gov Inhibition of MAGL is a therapeutic strategy for various neurological and inflammatory disorders. nih.gov
The inhibitory activity of these compounds is highly dependent on their chemical structure. For instance, the replacement of a piperidine (B6355638) central ring with a piperazine moiety was found to abolish the inhibitory effect on MAGL in a series of 1-benzoylpiperidine (B189436) derivatives. mdpi.com However, other piperazine-containing scaffolds have shown potent MAGL inhibition.
A series of piperazinyl pyrrolidin-2-ones were designed and found to be potent and reversible MAGL inhibitors. nih.gov Through structure-based design, the interaction of the piperazinyl pyrrolidin-2-one core with the MAGL enzyme was enhanced, leading to the identification of potent inhibitors. nih.gov
Irreversible inhibitors have also been developed, such as piperazine HFIP carbamates. mdpi.com The urea (B33335) derivative SAR629, which contains a piperazine and a triazole, inhibits MAGL at nanomolar concentrations by forming a carbamylated adduct with the Ser122 residue in the enzyme's active site. mdpi.com
The piperazine scaffold is a common feature in ligands designed to target various G protein-coupled receptors (GPCRs). chalcogen.ro Studies have explored the affinity of this compound derivatives for receptors such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors, which are important targets for antipsychotic medications. tandfonline.com
A series of 2-{4-[4-(2,5-disubstituted thiazolyl)phenylethyl]piperazin-1-yl}-1,8-naphthyridine-3-carbonitriles were synthesized and evaluated for their affinity to D2 and 5-HT2A receptors. tandfonline.com These studies, conducted through radioligand displacement assays, aimed to develop atypical antipsychotic agents with a favorable 5-HT2A/D2 receptor affinity ratio. tandfonline.com
Molecular modeling and docking studies have been employed to understand the interactions between arylpiperazine ligands and their target receptors. chalcogen.ro These studies help to identify key amino acid residues in the binding pocket that are responsible for ligand binding and receptor activation or antagonism. For example, in the α1A adrenergic receptor, the orientation of arylpiperazine ligands and their interactions with specific residues can explain their structure-activity relationships. chalcogen.ro
Furthermore, piperazine derivatives have been investigated for their affinity to other receptors, including the histamine (B1213489) H3 receptor, with some compounds showing high affinity in the nanomolar range. mdpi.com The versatility of the piperazine moiety allows for the development of multi-target-directed ligands that can interact with multiple receptors involved in complex diseases like Alzheimer's. mdpi.com
Development of Advanced Biosensors and Chemosensors
The compound this compound serves as a critical structural motif in the creation of sophisticated molecular tools for detecting and quantifying specific chemical species. Its inherent functionalities—the nucleophilic thiol group and the metal-coordinating piperazine ring—make it an excellent component for designing highly selective and sensitive biosensors and chemosensors. These sensors are engineered to signal the presence of a target analyte through a measurable change, most commonly a "turn-on" or ratiometric shift in fluorescence.
The detection of biologically important thiols (biothiols) like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH) is vital for understanding cellular redox homeostasis and its link to various diseases. Fluorescent probes are particularly effective for this purpose, offering high sensitivity and the ability to visualize these molecules within living cells.
A successful strategy involves integrating a piperazine-linked moiety into a naphthalimide fluorophore. scispace.com In these probes, the fluorescence is initially "off" or quenched. A common quenching group used is the 2,4-dinitrobenzenesulfonyl (DNBS) group, which is a strong electron-withdrawing moiety. scispace.comresearchgate.net This group is attached to the sensor and suppresses the fluorescence of the naphthalimide core through a process like photoinduced electron transfer (PET). nih.gov
When the probe encounters biothiols, a nucleophilic substitution reaction occurs. The thiol group of Cys, Hcy, or GSH attacks and cleaves the DNBS group from the probe. researchgate.net This cleavage restores the electron-donating ability of the piperazine linker to the naphthalimide fluorophore, "turning on" a strong fluorescent signal. scispace.comnih.gov Probes designed with this mechanism have demonstrated high selectivity for biothiols over other amino acids and are biocompatible, enabling the imaging of thiols in living cells and tissues. scispace.com Some designs have even achieved two-photon absorption capabilities, allowing for deeper tissue imaging with less photodamage. scispace.com
Table 1: Performance Characteristics of a Naphthalimide-Based Fluorescent Probe for Biothiol Detection
| Parameter | Finding | Reference |
| Target Analytes | Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH) | scispace.comrsc.org |
| Sensing Mechanism | Thiol-induced cleavage of a 2,4-dinitrobenzenesulfonyl (DNBS) quenching group, resulting in a fluorescence "turn-on" response. | scispace.comresearchgate.net |
| Key Structural Units | Naphthalimide fluorophore, Piperazine linker | scispace.com |
| Response Type | Fluorescence "off-on" | scispace.com |
| Selectivity | Exhibits high selectivity for biothiols over other common amino acids. | scispace.comrsc.org |
| Application | Successfully used for fluorescence imaging of biothiols in living cells and tissues. | scispace.comnih.gov |
The detection of toxic heavy metal ions such as lead (Pb2+) is a critical goal for environmental monitoring and public health. Chemosensors based on this compound provide a promising platform for this application, offering both visual (colorimetric) and fluorescent or ratiometric detection methods.
In a representative chemosensor design, the piperazine nitrogen atoms and the benzenethiol (B1682325) sulfur atom create a specific binding pocket that acts as the recognition site for Pb2+ ions. The binding of a Pb2+ ion to this site induces a significant conformational and electronic change in the sensor molecule. This interaction often triggers an intramolecular charge transfer (ICT) process, which alters the molecule's light-absorbing and emitting properties.
This change can manifest as a distinct color change visible to the naked eye, for instance, from colorless to yellow, allowing for simple colorimetric screening. researchgate.net Simultaneously, the fluorescence properties of the sensor can be modulated, leading to a ratiometric response where the ratio of fluorescence intensities at two different wavelengths changes upon binding Pb2+. This ratiometric approach provides a more robust and quantitative measurement that is less susceptible to environmental interference than single-intensity measurements. Studies have confirmed a 1:1 binding stoichiometry between the sensor and the Pb2+ ion and have demonstrated high selectivity for lead over other potentially competing metal ions. researchgate.net
Table 2: Design and Performance of a Chemosensor for Lead (Pb2+) Detection
| Feature | Description | Reference |
| Target Ion | Lead (Pb2+) | researchgate.net |
| Recognition Site | Piperazine and benzenethiol groups form a binding pocket for the ion. | researchgate.net |
| Sensing Mechanism | Pb2+ binding induces an intramolecular charge transfer (ICT), altering spectral properties. | researchgate.net |
| Response Type | Colorimetric (visual color change) and Ratiometric (fluorescence intensity ratio change). | researchgate.net |
| Visual Indicator | Solution changes from colorless to yellow upon Pb2+ addition. | researchgate.net |
| Binding Stoichiometry | Forms a 1:1 complex with Pb2+. | researchgate.net |
| Selectivity | Shows high selectivity for Pb2+ in the presence of other metal ions. | researchgate.net |
Future Research Directions and Translational Potential in Academic Chemistry
Exploration of Novel and Sustainable Synthetic Pathways for Scalable Production
The synthesis of 2-(piperazin-1-yl)benzenethiol and its derivatives often relies on established methods such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. For instance, a common approach involves the reaction of a suitably protected piperazine (B1678402) with an activated halobenzene, such as 1-fluoro-2-nitrobenzene (B31998), followed by reduction of the nitro group. Another major pathway is the palladium-catalyzed coupling of a protected piperazine with a dihalogenated benzene (B151609), followed by reaction with a thiophenol.
Future research should prioritize the development of more sustainable and scalable synthetic routes. Key areas of focus could include:
Green Catalysis: Replacing expensive and often toxic heavy metal catalysts like palladium with more abundant and environmentally benign alternatives such as copper or iron. The use of nanorod-shaped ionogels and other recyclable catalysts has shown promise in the synthesis of related 2-substituted benzothiazoles and could be adapted for this compound.
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer significant advantages in terms of safety, scalability, and process control. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity.
Alternative Starting Materials: Investigating bio-based feedstocks or less hazardous starting materials to reduce the environmental footprint of the synthesis.
Solvent Minimization: Exploring solvent-free reaction conditions or the use of greener solvents like water or ethanol (B145695) to minimize volatile organic compound (VOC) emissions.
Integration of Advanced Computational Modeling, Artificial Intelligence, and Machine Learning in Compound Design and Prediction
Computational tools are poised to revolutionize the design and discovery of novel derivatives of this compound.
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This can help predict the most likely sites for chemical reactions, such as the nucleophilicity of the thiol sulfur versus the piperazine nitrogens.
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features of a series of derivatives with their biological activity, QSAR can guide the design of new compounds with enhanced potency. For example, a QSAR model could predict the antitubercular activity of new derivatives based on descriptors like molecular weight, lipophilicity, and electronic properties.
Molecular Docking: These simulations can predict how derivatives might bind to specific biological targets, such as enzymes or receptors. This is particularly relevant given the piperazine moiety's known interaction with various neurotransmitter receptors.
Artificial Intelligence (AI) and Machine Learning (ML): Generative AI models, including Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can design novel molecular structures de novo with desired properties. An ML model could be trained on a large dataset of known piperazine-containing compounds to generate new derivatives of this compound optimized for specific activities, such as kinase inhibition or receptor antagonism.
Development of Highly Targeted Derivatization Strategies for Enhanced Selectivity and Potency
The structure of this compound offers multiple points for chemical modification to enhance biological selectivity and potency. A systematic approach to derivatization is crucial for developing lead compounds.
Piperazine Ring Modification: The secondary amine in the piperazine ring is a prime site for alkylation or acylation. Introducing different substituents can modulate the compound's solubility, basicity, and ability to interact with biological targets. For example, adding a 4-methylpiperazin-1-yl group is a common strategy in medicinal chemistry. Long-chain arylpiperazine derivatives are known to target multiple serotonin (B10506) receptors, and modifying this part of the structure can fine-tune receptor affinity and functional activity.
Aromatic Ring Substitution: Adding electron-withdrawing or electron-donating groups to the benzene ring can alter the electronic properties of the entire molecule, including the pKa of the thiol group. This can influence pharmacokinetic properties and binding interactions.
Thiol Group Functionalization: The thiol group is a versatile functional handle. It can participate in Michael addition reactions, making it a candidate for designing covalent inhibitors that form a permanent bond with a target protein, often leading to increased potency and duration of action. It can also be used as a linker to attach the molecule to other scaffolds or materials.
Elucidation of Broader Biological Mechanisms at Molecular and Cellular Levels in vitro, Including Proteomics and Metabolomics Approaches
Understanding the detailed biological mechanisms of this compound and its derivatives is essential for their translation into useful tools or therapeutic agents. 'Omics' technologies offer powerful, unbiased methods for this purpose.
Target Identification with Proteomics: If a derivative shows interesting cellular activity, identifying its protein targets is a key next step. Chemical proteomics techniques, such as activity-based protein profiling (ABPP) or thermal
Q & A
Q. What are the optimal synthetic routes for 2-(Piperazin-1-yl)benzenethiol, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting piperazine with a substituted benzenthiol precursor under reflux in polar aprotic solvents (e.g., acetonitrile or ethanol) can improve yield . Optimization strategies include:
- Temperature control : Reflux conditions (~80–100°C) enhance reaction kinetics while avoiding decomposition .
- Catalyst selection : Use of phosphorus oxychloride or similar agents to activate intermediates .
- Solvent screening : Ethanol and acetonitrile are preferred for solubility and stability of thiol intermediates .
Characterization via TLC or HPLC monitors progress, with final purification via column chromatography .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR identify piperazine ring protons (δ 2.5–3.5 ppm) and benzenethiol aromatic signals (δ 6.5–7.5 ppm). Discrepancies in splitting patterns may arise from rotational isomerism; variable-temperature NMR can clarify .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and rule out impurities .
- Melting point analysis : Compare experimental values (e.g., 187–190°C) with literature to assess purity . Contradictions may require recrystallization in ethyl acetate/hexane mixtures .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Refer to piperazine-derivative safety guidelines:
- Containment : Use fume hoods to avoid inhalation; spills should be vacuumed and disposed in sealed containers .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .
- Environmental precautions : Prevent release into waterways due to potential ecotoxicity; consult Section 12 of SDS for disposal .
Advanced Research Questions
Q. How can mechanistic studies elucidate the biological activity of this compound derivatives?
- Methodological Answer :
- Receptor binding assays : Radioligand displacement studies (e.g., serotonin or dopamine receptors) quantify affinity. For example, piperazine moieties often interact with GPCRs via hydrogen bonding .
- Structure-activity relationship (SAR) : Modify substituents on the benzene ring or piperazine nitrogen to assess impact on potency. Computational docking (e.g., AutoDock Vina) predicts binding modes .
- In vitro toxicity screening : Use cell lines (e.g., HEK293) to evaluate cytotoxicity via MTT assays, ensuring IC values align with therapeutic indices .
Q. What computational strategies are effective for predicting the physicochemical properties of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) .
- LogP estimation : Software like MarvinSuite or ACD/Labs predicts lipophilicity, critical for blood-brain barrier penetration .
- Solubility prediction : COSMO-RS models correlate with experimental solubility in DMSO or aqueous buffers .
Q. How should researchers address contradictory data in pharmacological studies of this compound analogs?
- Methodological Answer :
- Replicate experiments : Ensure consistency in cell lines, animal models, and dosing regimens .
- Meta-analysis : Compare results across studies using ANOVA or mixed-effects models to identify outliers .
- Orthogonal assays : Validate receptor binding data with functional assays (e.g., cAMP accumulation for GPCR activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
